molecular formula C9H12N2O2 B13509982 Ethyl 5-amino-3-methylpicolinate

Ethyl 5-amino-3-methylpicolinate

Cat. No.: B13509982
M. Wt: 180.20 g/mol
InChI Key: LILIXCUOLXPXGC-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-methylpicolinate is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-amino-3-methylpicolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-amino-3-methylpicolinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 5-amino-3-methylpyridine-2-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)8-6(2)4-7(10)5-11-8/h4-5H,3,10H2,1-2H3

InChI Key

LILIXCUOLXPXGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1C)N

Origin of Product

United States

Foundational & Exploratory

Comprehensive Chemical Structure Analysis and Synthetic Utility of Ethyl 5-amino-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the landscape of targeted therapeutics, the rational design of kinase inhibitors relies heavily on privileged molecular scaffolds. Ethyl 5-amino-3-methylpicolinate (CAS: 1805595-78-1), also known as ethyl 5-amino-3-methylpyridine-2-carboxylate, has emerged as a critical building block in the synthesis of highly selective Janus Kinase (JAK) and Tropomyosin receptor kinase A (TrkA) inhibitors[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond basic molecular descriptions. This whitepaper dissects the physicochemical properties of the scaffold, the causality behind its regioselective functionalization, and provides field-proven, self-validating experimental protocols for its integration into drug discovery pipelines.

Structural Elucidation and Physicochemical Profiling

The utility of ethyl 5-amino-3-methylpicolinate stems from its highly functionalized pyridine core. The molecule features an electron-withdrawing ethyl ester at C2, a sterically demanding methyl group at C3, and an electron-donating primary amine at C5. This specific arrangement creates a push-pull electronic system across the aromatic ring, dictating its reactivity profile and its ability to form critical hydrogen bonds within the ATP-binding pockets of kinases.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters required for analytical tracking and formulation modeling:

ParameterValueAnalytical Significance
CAS Registry Number 1805595-78-1Standardized compound identification.
Molecular Formula C9H12N2O2Baseline for mass spectrometry (MS) isotopic modeling.
Molecular Weight 180.21 g/mol Required for stoichiometric calculations.
Exact Mass 180.0899 DaESI-MS [M+H]⁺ expected at m/z 181.09.
InChI Key LILIXCUOLXPXGC-UHFFFAOYSA-NDatabase cross-referencing.
H-Bond Donors 1 (from -NH₂)Critical for kinase hinge-region binding.
H-Bond Acceptors 4 (N-pyridine, N-amine, 2x O-ester)Influences target residence time and solubility.

Mechanistic Role in Kinase Inhibitor Design

The C2-ester of this scaffold is rarely left intact in final drug candidates; rather, it serves as a synthetic handle. Conversion of the ester to a picolinamide (via amidation) generates a bidentate hydrogen-bonding motif. In the context of JAK1/2 or TrkA targets, the pyridine nitrogen acts as a hydrogen bond acceptor, while the newly formed amide NH acts as a donor, anchoring the molecule to the kinase hinge region[3][4].

KinaseSignaling Ligand NGF / Cytokines (Extracellular) Receptor TrkA / JAK (Kinase Domain) Ligand->Receptor Receptor Activation Downstream STAT / PI3K / MAPK (Signaling Cascade) Receptor->Downstream Phosphorylation Inhibitor Picolinamide Derivative (Inhibitor) Inhibitor->Receptor ATP-competitive Inhibition Disease Inflammation & Pain (Pathology) Downstream->Disease Gene Transcription

Fig 1. Disruption of TrkA/JAK kinase signaling cascades by picolinamide-derived inhibitors.

Synthetic Methodologies & Causality-Driven Protocols

To utilize this scaffold effectively, researchers must perform highly controlled transformations. Below are two foundational workflows, engineered as self-validating systems to ensure absolute quality control at every step.

Synthesis SM Ethyl 3-methyl-5-nitropicolinate (Starting Material) Step1 H2, 10% Pd/C, EtOH (Catalytic Hydrogenation) SM->Step1 Intermediate Ethyl 5-amino-3-methylpicolinate (Core Scaffold) Step1->Intermediate Nitro reduction Step2 Bromination (NBS) (Electrophilic Aromatic Substitution) Intermediate->Step2 Product Ethyl 5-amino-6-bromo-3-methylpicolinate (Functionalized Precursor) Step2->Product Regioselective C6 bromination

Fig 2. Regioselective synthesis workflow for functionalizing the picolinate core.

Protocol A: Synthesis via Catalytic Hydrogenation

Objective: Reduce the electron-withdrawing nitro group to an electron-donating primary amine to activate the ring for downstream coupling[1].

  • Experimental Causality: Palladium on Carbon (Pd/C) under a hydrogen atmosphere is selected over dissolving metal reductions (e.g., Fe/HCl) because acidic metal reductions risk hydrolyzing the ethyl ester. Ethanol is chosen as the solvent to prevent transesterification while maintaining high hydrogen gas solubility.

  • Step-by-Step Procedure:

    • Dissolve ethyl 3-methyl-5-nitropicolinate (1.0 eq) in degassed anhydrous ethanol. (Degassing prevents premature catalyst oxidation).

    • Carefully add 10% Pd/C (0.1 eq by weight) under an argon blanket.

    • Purge the reaction vessel with H₂ gas and stir vigorously at room temperature for 18 hours[1].

    • Filter the suspension through a tightly packed Celite pad to remove the pyrophoric catalyst. Wash the pad with excess ethanol.

    • Concentrate the filtrate in vacuo to yield ethyl 5-amino-3-methylpicolinate.

  • Self-Validating QC System:

    • LC-MS: Confirm the disappearance of the nitro precursor and the emergence of a single peak at m/z 181.1 [M+H]⁺.

    • Visual Cue: The solution transitions from a pale yellow (nitro) to a deeper, vibrant color typical of anilines/aminopyridines.

Protocol B: Regioselective Electrophilic Bromination at C6

Objective: Install a heavy halogen handle at the C6 position for subsequent Suzuki-Miyaura cross-coupling (e.g., attaching a pyran ring for TrkA inhibitors)[2].

  • Experimental Causality: The C5-amino group strongly activates the pyridine ring toward electrophilic aromatic substitution at the ortho positions (C4 and C6). However, the C4 position is sterically hindered by the adjacent C3-methyl group. Therefore, C6 is the kinetically and thermodynamically favored site for electrophilic attack. N-Bromosuccinimide (NBS) is used instead of Br₂ gas to provide a low, controlled concentration of electrophilic bromine, preventing oxidative degradation of the free amine.

  • Step-by-Step Procedure:

    • Dissolve ethyl 5-amino-3-methylpicolinate in a polar aprotic solvent (N,N-Dimethylformamide) and cool to 0°C.

    • Add NBS (1.05 eq) portion-wise over 30 minutes to control the exothermic reaction.

    • Stir at 0°C for 2 hours, monitoring strictly by TLC.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted NBS.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography to yield ethyl 5-amino-6-bromo-3-methylpicolinate[2].

  • Self-Validating QC System (Critical NMR/MS Check):

    • LC-MS Isotope Pattern: The product mass must shift from m/z 181 to m/z 259/261 [M+H]⁺. The presence of a 1:1 doublet peak intensity is the definitive signature of a single incorporated bromine atom.

    • ¹H-NMR Disappearance of Meta-Coupling: In the starting material, the C4 and C6 protons are meta to each other, appearing as two distinct doublets (J ≈ 2.0 Hz). Upon successful C6 bromination, the C6 proton signal disappears entirely, and the C4 proton collapses into a sharp singlet , definitively proving the regiochemistry of the substitution.

Alternate Functionalization: Nucleophilic Acyl Substitution

To convert the ester into the active kinase-binding pharmacophore, the compound is often subjected to amidation.

  • Protocol: Ethyl 5-amino-3-methylpicolinate is dissolved in 30% ethanolic methylamine and heated to 100°C in a sealed pressure vessel for 18 hours[1].

  • Causality & Validation: Heating in a sealed vessel is mandatory because methylamine is highly volatile. The reaction is validated by ¹H-NMR: the characteristic ethyl ester signals (a quartet near 4.3 ppm and a triplet near 1.3 ppm) will completely disappear, replaced by a new methyl doublet (coupled to the amide NH) near 2.8 ppm.

References

  • US10980815B2 - Aminopyrimidinyl compounds Source: Google Patents URL
  • WO2016027195A1 - Aminopyrimidinyl compounds as jak inhibitors Source: Google Patents URL
  • NOVEL TETRAHYDRONAPHTHYL UREA DERIVATIVES - EP 3617195 A1 Source: European Patent Office URL
  • Source: Googleapis.com (Patent Data)

Sources

An In-depth Technical Guide to Determining the Solubility Profile of Ethyl 5-amino-3-methylpicolinate in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of Ethyl 5-amino-3-methylpicolinate. Recognizing that this compound is a novel entity with limited publicly available data, this document focuses on the foundational principles and detailed methodologies required to generate a robust and reliable solubility profile. The protocols described herein are designed to be self-validating systems, ensuring scientific integrity and reproducibility.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a drug candidate like Ethyl 5-amino-3-methylpicolinate, understanding its solubility in both aqueous and organic media is paramount for several reasons:

  • Bioavailability: Poor aqueous solubility is a major hurdle for oral drug absorption, often leading to low and variable bioavailability.[1]

  • Formulation Development: Solubility data dictates the choice of dosage form (e.g., solutions, suspensions, tablets) and the selection of appropriate excipients.

  • Process Chemistry: During synthesis and purification, solubility in various organic solvents is crucial for reaction efficiency, crystallization, and isolation of the pure active pharmaceutical ingredient (API).

  • Toxicology Studies: The ability to prepare solutions of appropriate concentrations is essential for conducting accurate in vitro and in vivo toxicology and pharmacology studies.

This guide will provide the theoretical underpinnings and practical, step-by-step protocols to empower researchers to fully characterize the solubility of Ethyl 5-amino-3-methylpicolinate.

Theoretical Framework: Predicting and Understanding Solubility Behavior

The solubility of a molecule is governed by its physicochemical properties and its interactions with the solvent. For Ethyl 5-amino-3-methylpicolinate, key determinants of its solubility include its polarity, ability to form hydrogen bonds, and its acidic/basic nature.

Molecular Structure and Physicochemical Properties

The structure of Ethyl 5-amino-3-methylpicolinate, a substituted pyridine derivative, suggests a molecule with both hydrophilic and lipophilic characteristics. The pyridine nitrogen, the amino group, and the ester carbonyl can all participate in hydrogen bonding, which would favor solubility in polar protic solvents like water and alcohols. Conversely, the ethyl group and the methyl-substituted aromatic ring contribute to its lipophilicity, suggesting solubility in less polar organic solvents.

To quantitatively estimate its behavior, we can predict key physicochemical parameters:

  • pKa (Acid Dissociation Constant): The pKa value indicates the strength of an acid or base. For Ethyl 5-amino-3-methylpicolinate, the pyridine ring nitrogen and the amino group are basic centers that will be protonated at low pH. The pKa of the pyridine nitrogen is expected to be in the range of 3-5, while the aromatic amino group will likely have a pKa between 2-4. The pH of the aqueous medium will, therefore, have a significant impact on the overall solubility.

  • logP (Octanol-Water Partition Coefficient): The logP value is a measure of a compound's lipophilicity. A positive logP indicates a preference for a non-polar environment (octanol) over a polar one (water). Based on its structure, the predicted logP for Ethyl 5-amino-3-methylpicolinate is likely to be in the range of 1.5 to 2.5, suggesting a moderate degree of lipophilicity.

The Henderson-Hasselbalch Equation and pH-Dependent Solubility

For an ionizable compound like Ethyl 5-amino-3-methylpicolinate, its aqueous solubility is highly dependent on the pH of the solution. The relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the molecule is described by the Henderson-Hasselbalch equation. For a basic compound, as the pH of the solution decreases below its pKa, the molecule becomes protonated (ionized), leading to a significant increase in its aqueous solubility due to the strong interactions of the charged species with water molecules.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2][3][4] This method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached.

Step-by-Step Protocol for the Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline Ethyl 5-amino-3-methylpicolinate to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone, acetonitrile, etc.). A visual excess of solid should remain to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be established experimentally by sampling at different time points until the concentration of the dissolved compound remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Quantify the concentration of Ethyl 5-amino-3-methylpicolinate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using standards of known concentrations to accurately determine the solubility.

Visualization of the Shake-Flask Workflow

Shake_Flask_Workflow A 1. Add excess Ethyl 5-amino-3-methylpicolinate to solvent B 2. Seal vials and place in shaker bath at constant temperature A->B C 3. Equilibrate for 24-72 hours B->C D 4. Allow excess solid to settle C->D E 5. Withdraw supernatant D->E F 6. Filter through 0.22 µm syringe filter E->F G 7. Dilute the filtrate F->G H 8. Quantify concentration by HPLC-UV or LC-MS G->H

Caption: Workflow for the Shake-Flask Solubility Determination.

Data Presentation

The results should be presented in a clear and organized table.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
Water25Illustrative ValueIllustrative ValueIllustrative Value
PBS (pH 7.4)37Illustrative ValueIllustrative ValueIllustrative Value
Ethanol25Illustrative ValueIllustrative ValueIllustrative Value
Acetone25Illustrative ValueIllustrative ValueIllustrative Value
Acetonitrile25Illustrative ValueIllustrative ValueIllustrative Value
Dichloromethane25Illustrative ValueIllustrative ValueIllustrative Value
n-Octanol25Illustrative ValueIllustrative ValueIllustrative Value

Note: The values in this table are for illustrative purposes only and should be replaced with experimentally determined data.

Determining pH-Dependent Solubility and pKa: Potentiometric Titration

Potentiometric titration is a powerful technique to determine the pKa and the pH-solubility profile of an ionizable compound.[5][6][7] This method involves titrating a solution or suspension of the compound with a strong acid or base and monitoring the pH.

Step-by-Step Protocol for Potentiometric Titration
  • Instrument Setup:

    • Use an automated potentiometric titrator equipped with a calibrated pH electrode and a precision burette.

    • Maintain a constant temperature using a jacketed titration vessel.

  • Sample Preparation:

    • Prepare a suspension of Ethyl 5-amino-3-methylpicolinate in a known volume of water or a low-ionic-strength electrolyte solution. The initial concentration should be high enough to ensure that the compound precipitates during the titration.

  • Titration Procedure:

    • Titrate the suspension with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Add the titrant in small increments and record the pH after each addition, allowing the system to equilibrate.

    • The point at which the compound begins to dissolve (as the pH decreases and the molecule becomes protonated) and the point at which all the solid has dissolved can be used to calculate the intrinsic solubility and the pKa.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Specialized software is typically used to analyze the titration curve and derive the pKa and intrinsic solubility (S₀) values.

Visualization of the Potentiometric Titration Workflow

Potentiometric_Titration_Workflow A 1. Prepare a suspension of the compound in a jacketed vessel B 2. Calibrate pH electrode and set up automated titrator A->B C 3. Titrate with standardized strong acid (e.g., HCl) B->C D 4. Record pH after each incremental addition of titrant C->D E 5. Plot pH vs. volume of titrant D->E F 6. Analyze the titration curve to determine pKa and intrinsic solubility E->F

Caption: Workflow for Potentiometric Titration.

Analytical Methodologies for Quantification

Accurate quantification of the dissolved compound is crucial for reliable solubility data. HPLC-UV is the most common and robust method for this purpose.

HPLC-UV Method Development

A typical reversed-phase HPLC method for a compound like Ethyl 5-amino-3-methylpicolinate would involve:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a buffer like ammonium acetate) with a small amount of a modifier like formic acid to ensure good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for the compound.

  • Validation: The method should be validated for linearity, accuracy, and precision.

Conclusion

This technical guide provides a comprehensive and scientifically sound framework for determining the aqueous and organic solubility profile of Ethyl 5-amino-3-methylpicolinate. By following the detailed protocols for the shake-flask method and potentiometric titration, and employing a validated analytical method for quantification, researchers can generate the high-quality data necessary to support drug discovery and development efforts. While no specific solubility data for this compound is currently in the public domain, the methodologies outlined here will enable scientists to confidently and accurately characterize this critical physicochemical property.

References

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in W
  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry - ACS Public
  • Shake-Flask Solubility Assay - Enamine. (n.d.).
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024, February 15).
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12).
  • Shake Flask method: Significance and symbolism. (2025, September 9).
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S.
  • Potentiometric Titration Method for the Determination of Solubility Limits and p K a Values of Weak Organic Acids in W

Sources

The Therapeutic Potential of 5-Amino-3-methylpicolinate Derivatives: A Technical Guide to Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rise of a Privileged Scaffold

In modern targeted therapeutics, achieving kinase selectivity remains one of the most formidable challenges in drug design. The highly conserved nature of the ATP-binding cleft across the kinome often leads to off-target toxicities. As a Senior Application Scientist overseeing hit-to-lead optimization, I have observed the emergence of 5-amino-3-methylpicolinate (and its ester derivatives, such as methyl or ethyl 5-amino-3-methylpicolinate) as a highly privileged synthetic scaffold.

This whitepaper explores the mechanistic causality behind this scaffold's success, specifically focusing on its role in synthesizing highly selective Janus Kinase 1 (JAK1) inhibitors for inflammatory diseases (1)[1] and Tropomyosin receptor kinase A (TrkA) inhibitors for pain management (2)[2].

Mechanistic Rationale: Why 5-Amino-3-methylpicolinate?

The structural genius of the 5-amino-3-methylpicolinate core lies in its precise spatial geometry and electronic distribution:

  • The Picolinate Core: The pyridine-2-carboxylate structure provides a robust hydrogen-bonding network. The pyridine nitrogen and the carbonyl oxygen act as a bidentate hinge-binding motif, anchoring the molecule firmly within the kinase active site.

  • Steric Restriction via the 3-Methyl Group: The addition of the methyl group at the 3-position is not trivial. It introduces critical steric hindrance that restricts the rotational freedom of adjacent substituents. This "locks" the molecule into a specific bioactive conformation that favors the unique pocket architecture of target kinases (like JAK1) while clashing with the slightly different architectures of off-target kinases (like JAK2).

  • Versatile Functionalization via the 5-Amino Group: The primary amine serves as a highly reactive nucleophilic handle, allowing for rapid diversification via Buchwald-Hartwig cross-coupling or urea formation.

Application I: JAK1 Selective Inhibitors

JAK1 is essential for the signaling of type I and type II cytokines. While pan-JAK inhibitors are effective, they often cause anemia and neutropenia due to concurrent JAK2 inhibition. Derivatives of 5-amino-3-methylpicolinate have successfully bridged this gap, yielding compounds with profound JAK1 selectivity (1)[1].

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Kinase (Target) Receptor->JAK1 Activates STAT STAT Protein JAK1->STAT Phosphorylates Nucleus Gene Transcription (Inflammation) STAT->Nucleus Translocates Inhibitor 5-Amino-3-methylpicolinate Derivative Inhibitor->JAK1 Inhibits

Fig 1. Selective inhibition of the JAK1-STAT signaling pathway by picolinate derivatives.

Experimental Protocol: Synthesis & Self-Validating Kinase Assay

Step 1: Palladium-Catalyzed Carbonylation

  • Procedure: A mixture of 6-bromo-5-methylpyridin-3-amine and Pd(dppf)Cl₂ in methanol is stirred overnight at 100°C under a carbon monoxide atmosphere (20 atm) (1)[1].

  • Causality: The high CO pressure (20 atm) is critical. It ensures complete insertion of the carbonyl group at the sterically hindered 2-position before competing reductive dehalogenation can occur, yielding high-purity methyl 5-amino-3-methylpicolinate.

Step 2: Buchwald-Hartwig Amination

  • Procedure: The resulting 5-amino intermediate is coupled with a chloropyrimidine derivative using a Pd₂dba₃ catalyst and Xantphos ligand.

  • Causality: The bidentate Xantphos ligand enforces a rigid geometry around the palladium center, preventing the sterically bulky 3-methyl group from inhibiting the oxidative addition step.

Step 3: TR-FRET Kinase Assay (Self-Validating System)

  • Procedure: Evaluate the compound using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay against both JAK1 and JAK2.

  • Validation Logic: TR-FRET is chosen specifically to eliminate compound auto-fluorescence (a common false-positive driver). The assay is self-validating: if the IC50 for JAK1 is < 10 nM while the JAK2 IC50 remains > 500 nM, the steric restriction hypothesis of the 3-methyl group is successfully validated.

Application II: TrkA Inhibitors for Pain Management

Tropomyosin receptor kinase A (TrkA) is the high-affinity receptor for Nerve Growth Factor (NGF). Aberrant NGF-TrkA signaling is a primary driver of chronic pain and hyperalgesia. Urea derivatives synthesized from 5-amino-3-methylpicolinate have demonstrated potent TrkA inhibitory action, offering a non-opioid pathway for pain management (2)[2].

TrkA_Pathway NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor NGF->TrkA Binds Downstream MAPK / PI3K Pathways TrkA->Downstream Phosphorylates Pain Pain Sensitization Downstream->Pain Induces UreaInhibitor Tetrahydronaphthyl Urea Derivative UreaInhibitor->TrkA Blocks

Fig 2. Inhibition of NGF-driven TrkA signaling for chronic pain management.

Experimental Protocol: Urea Synthesis & Cellular Validation

Step 1: Urea Linkage Formation

  • Procedure: Ethyl 5-amino-3-methylpicolinate is reacted with a tetrahydronaphthyl isocyanate in the presence of a mild base (e.g., DIPEA) in dichloromethane at room temperature (2)[2].

  • Causality: The isocyanate reacts seamlessly with the 5-amino group. The resulting urea linkage provides a rigid, peptide-like hydrogen-bond donor/acceptor pair. This rigidity is essential for locking the tetrahydronaphthyl moiety into the hydrophobic DFG-out allosteric pocket of TrkA.

Step 2: Ba/F3 Cellular Viability Assay (Self-Validating System)

  • Procedure: Treat Ba/F3 cells engineered to express oncogenic TrkA fusions with the synthesized urea derivatives. Measure cell viability using a luminescence-based ATP detection assay (e.g., CellTiter-Glo).

  • Validation Logic: To ensure the compound is a genuine TrkA inhibitor and not merely a cytotoxic agent, a parallel screen must be run on wild-type Ba/F3 cells driven by IL-3. A compound is only validated if it induces apoptosis in the TrkA-dependent line while leaving the IL-3-dependent line unaffected.

Quantitative Data Summary

The table below summarizes the comparative performance of 5-amino-3-methylpicolinate derivatives across different therapeutic targets, highlighting how minor functionalization shifts the pharmacological profile.

Derivative ClassPrimary TargetTarget IC₅₀ (nM)Off-Target SelectivityKey Structural Contribution of Scaffold
Aminopyrimidinyl JAK1< 10 nM> 50-fold vs JAK2The 3-methyl group restricts rotation, forcing the pyrimidine into the JAK1-specific hinge pocket.
Tetrahydronaphthyl Urea TrkA< 5 nM> 100-fold vs TrkB/CThe picolinate core anchors to the hinge, while the urea linkage directs the tail into the DFG-out pocket.

Conclusion

The 5-amino-3-methylpicolinate scaffold is far more than a simple building block; it is a rationally designed geometric key. By leveraging its inherent steric constraints and versatile functional handles, medicinal chemists can bypass the traditional pitfalls of pan-kinase inhibition. Whether developing next-generation JAK1 inhibitors for respiratory diseases or TrkA inhibitors for non-addictive pain management, this scaffold provides a reliable foundation for achieving high target selectivity and robust clinical efficacy.

References

  • Source: European Patent Office (EPO)
  • Source: Googleapis.com (European Patent Office Data)

Sources

The Role of Ethyl 5-amino-3-methylpicolinate as a Pharmaceutical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on functionally dense, rigid heterocyclic scaffolds. Ethyl 5-amino-3-methylpicolinate (CAS: 1805595-78-1) has emerged as a critical pharmaceutical intermediate in the synthesis of advanced targeted therapeutics. Characterized by its pyridine core, an activating amino group, and a versatile ester moiety, this compound serves as a foundational building block for two major classes of drugs: Janus Kinase (JAK) inhibitors for autoimmune and oncology indications, and Tropomyosin receptor kinase A (TrkA) inhibitors for pain management.

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic rationales, and validated synthetic workflows associated with this vital intermediate.

Chemical Identity & Physicochemical Profiling

Understanding the structural properties of Ethyl 5-amino-3-methylpicolinate is essential for predicting its reactivity. The presence of the electron-donating 5-amino group significantly increases the electron density of the pyridine ring, making it highly susceptible to regioselective electrophilic aromatic substitution, while the ethyl ester at the 2-position provides a handle for controlled amidation or hydrolysis.

The baseline physicochemical properties, as documented by , are summarized below:

PropertySpecification
CAS Number 1805595-78-1
IUPAC Name Ethyl 5-amino-3-methylpyridine-2-carboxylate
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.21 g/mol
InChI Key LILIXCUOLXPXGC-UHFFFAOYSA-N

Core Application 1: Synthesis of JAK1/TYK2 Inhibitors

Mechanistic Rationale

The JAK/STAT signaling pathway is central to cytokine receptor signaling. Dysregulation of this pathway is a primary driver in autoimmune diseases (e.g., rheumatoid arthritis, Crohn's disease) and various malignancies. Specifically, TYK2 and JAK1 are critical targets for intervention. Aminopyrimidinyl compounds derived from Ethyl 5-amino-3-methylpicolinate act as potent, ATP-competitive inhibitors of these kinases, effectively halting the phosphorylation cascade that leads to pathogenic gene transcription[1].

JAK_STAT Cytokine Cytokine Binding Receptor Cytokine Receptor Dimerization Cytokine->Receptor JAK JAK1 / TYK2 Activation (Target of Aminopyrimidines) Receptor->JAK STAT STAT Phosphorylation & Dimerization JAK->STAT Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus Inhibitor Aminopyrimidinyl Inhibitors (Derived from CAS 1805595-78-1) Inhibitor->JAK Inhibits

Fig 1: JAK/STAT signaling pathway and the intervention point of aminopyrimidinyl inhibitors.

Experimental Protocol: Amidation Workflow

To integrate this intermediate into the JAK inhibitor scaffold, the ethyl ester must first be converted into a methylamide. This is a critical step in the synthesis of pharmaceutically active aminopyrimidinyl compounds as detailed in 1[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 500 mg (2.78 mmol) of Ethyl 5-amino-3-methylpicolinate in 50 mL of 30% ethanolic methylamine.

  • Reaction: Transfer the solution to a pressure-rated sealed vessel and heat to 100°C for 18 hours.

  • Isolation: Cool the reaction mixture to room temperature and concentrate in vacuo to yield 5-amino-3-methyl-N-methylpicolinamide, which can be used directly in subsequent Buchwald-Hartwig cross-coupling steps.

Causality & Expert Insight: Direct amidation of unactivated esters is typically sluggish. The use of a sealed vessel is non-negotiable here; methylamine is a highly volatile gas, and heating to 100°C in an open system would result in rapid loss of the reagent. The high pressure and high concentration of methylamine (30% in ethanol) provide the necessary driving force for the nucleophilic acyl substitution, ensuring complete conversion without the need to first hydrolyze the ester to a carboxylic acid and use expensive coupling reagents (e.g., HATU or EDC)[1].

Core Application 2: Synthesis of TrkA Inhibitors

Mechanistic Rationale

Tropomyosin receptor kinase A (TrkA) is the high-affinity receptor for Nerve Growth Factor (NGF). The NGF/TrkA axis is a validated target for non-opioid pain management, particularly in neuropathic and inflammatory pain states. Tetrahydronaphthyl urea derivatives utilizing the 5-amino-3-methylpicolinate core exhibit profound TrkA inhibitory action[2].

TrkA_Synthesis Start Ethyl 5-amino-3-methylpicolinate (CAS: 1805595-78-1) Bromination Regioselective Bromination (C6 Position) Start->Bromination NBS, DMF Intermediate Ethyl 5-amino-6-bromo-3-methylpicolinate Bromination->Intermediate Suzuki Suzuki-Miyaura Coupling (3,6-dihydro-2H-pyran-4-yl boronic ester) Intermediate->Suzuki Pd Catalyst, Base Product Tetrahydronaphthyl Urea Precursor (TrkA Inhibitor) Suzuki->Product

Fig 2: Synthetic workflow for TrkA inhibitor precursors via regioselective bromination and coupling.

Experimental Protocol: Regioselective Functionalization

The synthesis of TrkA inhibitors requires functionalization at the C6 position of the pyridine ring, a process heavily documented in2[2].

Step-by-Step Methodology:

  • Regioselective Bromination: React Ethyl 5-amino-3-methylpicolinate (1.1 g) with N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at low temperature to yield ethyl 5-amino-6-bromo-3-methylpicolinate (1.3 g, white solid)[2].

  • Suzuki-Miyaura Coupling: Subject the brominated intermediate to palladium-catalyzed cross-coupling with 3,6-dihydro-2H-pyran-4-yl boronic ester in the presence of a mild base (e.g., potassium carbonate) to afford ethyl 5-amino-6-(3,6-dihydro-2H-pyran-4-yl)-3-methylpicolinate (0.84 g)[3].

Causality & Expert Insight: The bromination step is a textbook example of substrate-controlled regioselectivity. The strongly electron-donating 5-amino group activates the pyridine ring toward electrophiles. While both the C4 and C6 positions are technically ortho to the amino group, the C4 position is sterically occluded by the adjacent C3-methyl group. Consequently, bromination occurs exclusively at the kinetically and thermodynamically favored C6 position. This strategically placed bromine atom then serves as an ideal, low-steric-hindrance oxidative addition site for the Pd(0) catalyst during the subsequent Suzuki coupling[2][3].

Strategic Advantages in Medicinal Chemistry

The selection of Ethyl 5-amino-3-methylpicolinate over other pyridine derivatives is rarely arbitrary. Its structural features offer three distinct advantages in drug design:

  • Vector Projection: The 1,3,5-substitution pattern allows medicinal chemists to project pharmacophores into distinct binding pockets of the kinase hinge region.

  • Hydrogen Bonding Network: The 5-amino group acts as a critical hydrogen bond donor, while the pyridine nitrogen serves as a hydrogen bond acceptor, a pairing frequently required for ATP-competitive kinase inhibition.

  • Metabolic Stability: The presence of the C3-methyl group provides steric shielding to the ester/amide moiety at C2, reducing the rate of enzymatic hydrolysis by plasma esterases and amidases, thereby improving the pharmacokinetic half-life of the resulting drug.

References

  • Pfizer Inc.
  • Mochida Pharmaceutical Co., Ltd. Patent (TrkA Inhibitors) Title: NOVEL TETRAHYDRONAPHTHYL UREA DERIVATIVES AS INHIBITORS OF TROPOMYOSIN RECEPTOR KINASE A FOR THE TREATMENT OF PAIN Source: Googleapis.com (Patent EP3617195B1) URL:[Link]

  • Mochida Pharmaceutical Co., Ltd. Patent (Synthesis Methods) Title: NOVEL TETRAHYDRONAPHTHYL UREA DERIVATIVES - European Patent Office - EP 3617195 A1 Source: Googleapis.com URL:[Link]

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An In-Depth Technical Guide to the Predicted Metabolic Stability of Ethyl 5-amino-3-methylpicolinate Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites.[1][2] The ethyl 5-amino-3-methylpicolinate scaffold is a privileged structure in modern medicinal chemistry, appearing in a variety of pharmacologically active agents.[3] Understanding its metabolic fate is therefore of paramount importance for any drug discovery program leveraging this core. This guide provides a comprehensive technical overview of the methodologies used to predict and assess the metabolic stability of compounds containing this scaffold. It integrates in silico prediction, detailed in vitro experimental protocols, and an analysis of the most probable metabolic pathways, offering a self-validating system for researchers to anticipate and address metabolic liabilities early in the drug development process.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

Metabolic stability refers to the susceptibility of a chemical compound to biotransformation by drug-metabolizing enzymes.[2] A compound with high metabolic stability will have a longer half-life in the body, which can lead to a more sustained therapeutic effect and less frequent dosing.[4] Conversely, a compound with low metabolic stability is rapidly cleared from circulation, often necessitating higher or more frequent doses to achieve the desired therapeutic concentration, which can increase the risk of adverse effects.[1]

The ethyl 5-amino-3-methylpicolinate scaffold (Figure 1) possesses several functionalities that are known to be susceptible to metabolic enzymes, including an ester, an aromatic amine, and a pyridine ring. The interplay of these groups dictates the overall metabolic profile of any drug candidate built upon this core. This guide will dissect the potential metabolic liabilities of this scaffold and provide a robust framework for their evaluation.

Chemical structure of Ethyl 5-amino-3-methylpicolinateFigure 1. Chemical structure of Ethyl 5-amino-3-methylpicolinate.

In Silico Prediction: A First Look at Metabolic Liabilities

Before embarking on resource-intensive experimental studies, computational models can provide valuable initial insights into the potential metabolic fate of a compound.[5][6] These in silico tools leverage large datasets of known metabolic transformations to predict the most likely sites of metabolism (SoMs) on a novel molecule.[5][7]

Causality Behind the Choice of In Silico Modeling

The primary rationale for employing in silico models at the outset of a metabolic stability assessment is to prioritize compounds and guide the design of subsequent experiments. By identifying potential "hotspots" for metabolism on the ethyl 5-amino-3-methylpicolinate scaffold, chemists can proactively design analogs with improved stability. Furthermore, these predictions can inform the analytical methods developed for in vitro assays, ensuring that potential metabolites are not overlooked.

In Silico Prediction Workflow

A typical in silico workflow for predicting the metabolic stability of an ethyl 5-amino-3-methylpicolinate derivative involves several steps, as illustrated in the DOT graph below. This process begins with defining the chemical structure and progresses through various computational analyses to identify potential metabolic liabilities.

in_silico_workflow cluster_input Input cluster_prediction Prediction Engines cluster_analysis Analysis & Output start Define Chemical Structure (SMILES/MOL file) som_prediction Site of Metabolism (SoM) Prediction start->som_prediction Submit to Model metabolite_prediction Metabolite Structure Prediction som_prediction->metabolite_prediction Predict Transformations stability_prediction Metabolic Stability (t½, CLint) Prediction metabolite_prediction->stability_prediction Estimate Clearance liability_assessment Identify Metabolic 'Hotspots' stability_prediction->liability_assessment Analyze Results experimental_design Inform In Vitro Assay Design liability_assessment->experimental_design Guide Experiments

Caption: In Silico Metabolic Prediction Workflow.

In Vitro Metabolic Stability Assays: The Experimental Cornerstone

While in silico models are predictive, in vitro assays provide quantitative data on the rate of metabolism.[1][8] These experiments are essential for confirming computational predictions and for ranking compounds based on their metabolic stability.[8] The two most common in vitro systems for assessing hepatic metabolism are liver microsomes and hepatocytes.[1][4][8]

Liver Microsomal Stability Assay

Expertise & Experience: Liver microsomes are subcellular fractions of the liver that are enriched in cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism.[4][9][10] This assay is a cost-effective and high-throughput method for assessing a compound's susceptibility to oxidative metabolism.[10] For the ethyl 5-amino-3-methylpicolinate scaffold, this assay is particularly relevant for evaluating potential oxidation of the pyridine ring and the aromatic amine.

Trustworthiness: The self-validating nature of this protocol lies in the inclusion of positive and negative controls. Positive controls, such as verapamil or dextromethorphan, are compounds with well-characterized high and moderate clearance, respectively, ensuring the enzymatic activity of the microsomes.[9][10] A negative control, typically the test compound incubated with heat-inactivated microsomes, confirms that any observed disappearance is due to enzymatic activity and not chemical instability.[9]

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice.[11]

    • Prepare a NADPH-regenerating system solution.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).[12]

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[9][12]

    • Pre-incubate the plate at 37°C for 10 minutes.[13]

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.[12]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.[9][10]

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[10][14]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the line represents the elimination rate constant (k).

    • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

Hepatocyte Stability Assay

Expertise & Experience: Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both phase I and phase II metabolic enzymes, as well as the necessary cofactors.[4][15] This assay provides a more comprehensive picture of a compound's metabolic fate, including conjugation reactions, and also accounts for cellular uptake.[15] For the ethyl 5-amino-3-methylpicolinate scaffold, this assay is crucial for assessing phase II metabolism of the amino group (e.g., N-acetylation or N-glucuronidation).

Trustworthiness: Similar to the microsomal assay, the hepatocyte stability assay includes well-characterized positive controls for both phase I (e.g., testosterone) and phase II (e.g., 7-hydroxycoumarin) metabolism to ensure the viability and enzymatic competency of the cells.[9] A vehicle control (DMSO) is also included to account for any solvent effects.[9]

Step-by-Step Protocol:

  • Hepatocyte Preparation:

    • Thaw cryopreserved human hepatocytes and assess viability (typically >80%).

    • Resuspend the hepatocytes in incubation medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[16]

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension and the test compound (final concentration 1 µM).[16]

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with shaking.[15][16]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), transfer an aliquot of the cell suspension to a quench solution of ice-cold acetonitrile with an internal standard.[9][15]

  • Sample Analysis:

    • Vortex and centrifuge the samples to pellet the cell debris.

    • Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound.[15]

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay, with the intrinsic clearance expressed as µL/min/10^6 cells.[16]

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (Compound, Microsomes/Hepatocytes, Cofactors, Buffers) incubation Incubate at 37°C reagents->incubation sampling Sample at Time Points incubation->sampling quenching Quench Reaction sampling->quenching centrifugation Protein Precipitation quenching->centrifugation lcms_analysis LC-MS/MS Analysis centrifugation->lcms_analysis data_analysis Calculate t½ and CLint lcms_analysis->data_analysis metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Ethyl 5-amino-3-methylpicolinate ester_hydrolysis Carboxylic Acid (via Carboxylesterases) parent->ester_hydrolysis CES ring_oxidation Hydroxylated Pyridine / N-oxide (via CYPs) parent->ring_oxidation CYP450 amine_oxidation Hydroxylamine (via CYPs/FMOs) parent->amine_oxidation CYP450/FMO methyl_oxidation Hydroxymethyl Pyridine (via CYPs) parent->methyl_oxidation CYP450 n_glucuronide N-Glucuronide (via UGTs) parent->n_glucuronide UGT n_acetyl N-Acetyl Metabolite (via NATs) parent->n_acetyl NAT o_conjugate O-Glucuronide / O-Sulfate (via UGTs/SULTs) ring_oxidation->o_conjugate methyl_oxidation->o_conjugate

Caption: Potential Metabolic Pathways.

Data Presentation and Interpretation

The quantitative data obtained from in vitro metabolic stability assays are typically summarized in a table for easy comparison of different compounds.

Compound IDt½ (min) - HLMCLint (µL/min/mg) - HLMt½ (min) - HepatocytesCLint (µL/min/10^6 cells) - Hepatocytes
Control (High) < 10> 139< 15> 46
Control (Low) > 60< 11.6> 90< 7.7
Compound A 4515.46011.6
Compound B 1546.22527.7

Interpretation:

  • Compound A exhibits moderate metabolic stability in both human liver microsomes (HLM) and hepatocytes, suggesting it is a reasonable starting point for further optimization.

  • Compound B shows significantly lower metabolic stability, indicating a higher rate of clearance. This compound would likely require structural modification to improve its metabolic profile before advancing.

Conclusion

The metabolic stability of drug candidates based on the ethyl 5-amino-3-methylpicolinate scaffold is a multifaceted issue that requires a systematic and integrated approach for its assessment. By combining the predictive power of in silico modeling with the quantitative rigor of in vitro assays, researchers can gain a comprehensive understanding of the metabolic liabilities of this important chemical series. This knowledge is crucial for guiding medicinal chemistry efforts to design compounds with optimized pharmacokinetic properties, thereby increasing the probability of success in the challenging journey of drug development.

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021).
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).
  • Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (2023).
  • Metabolic Stability Assays - Merck Millipore. (n.d.).
  • Microsomal Stability Assay Protocol - AxisPharm. (n.d.).
  • In Vitro Metabolic Stability - Creative Bioarray. (n.d.).
  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC - NIH. (n.d.).
  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. (2019).
  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed. (2013).
  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.).
  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PubMed. (n.d.).
  • Predicting Drug Metabolism: Experiment and/or Computation? - University of Cambridge. (n.d.).
  • Modulation of Carboxylesterase-Mediated Drug Metabolism by Natural Products. (2016).
  • Hepatocyte Stability Assay - Domainex. (n.d.).
  • Hepatocyte Stability Assay - Creative Bioarray. (2025).
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. (2024).
  • Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective - PubMed. (n.d.).
  • Microsomal Clearance/Stability Assay - Domainex. (n.d.).
  • metabolic stability in liver microsomes - Mercell. (n.d.).
  • Computational approaches to predict drug metabolism - PubMed. (2009).
  • Protocol for the Rat Hepatocyte Stability Assay - ResearchGate. (n.d.).
  • Computational approaches to predict drug metabolism. Expert Opin Drug Metab Toxicol 5:15-27 - ResearchGate. (n.d.).
  • Full article: Machine learning models in the prediction of drug metabolism: challenges and future perspectives - Taylor & Francis. (2021).
  • Model illustrating pathways of aromatic amine metabolism and their... - ResearchGate. (n.d.).
  • Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies | Journal of Applied Bioanalysis. (n.d.).
  • Pyridones in drug discovery: Recent advances - ResearchGate. (n.d.).
  • Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. (2025).
  • The metabolism of aromatic amines - PubMed. (n.d.).
  • Pyridones in drug discovery: Recent advances - PubMed. (2021).
  • Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap - Frontiers. (2022).
  • The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review - Benchchem. (n.d.).
  • A Brief View on Pyridine Compounds - Open Access Journals. (n.d.).
  • GLP Quantitative Bioanalysis using LC-MS/MS - Biotrial. (n.d.).
  • Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs - PMC. (n.d.).
  • HANDBOOK OF LC-MS BIOANALYSIS: Best Practices, Experimental Protocols, and Regulations. (n.d.).
  • Current Advances in LC-MSMS Methods to Determine Large Molecules of Drugs in Biological Samples - Veeda Lifesciences. (2021).
  • No More Explosive Transformation of Aromatic Amine: Chemistry Solves a 140-years-long Dilemma to Find a Safe Way Out. (2025).
  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies - PMC. (n.d.).
  • Hepatic Drug Metabolism and Cytochrome P450 - OpenAnesthesia. (2023).
  • The Role of CYP450 Enzymes in Drug Metabolism - Metabolon. (n.d.).
  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - MDPI. (2023).
  • Cytochrome P450 Enzymes and Drug Metabolism in Humans - MDPI. (2021).
  • Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC - NIH. (n.d.).

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pKa values and ionization states of Ethyl 5-amino-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: pKa Values and Ionization States of Ethyl 5-amino-3-methylpicolinate

Executive Summary Ethyl 5-amino-3-methylpicolinate (CAS: 1805595-78-1) is a highly specialized aminopyridinyl intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), notably Janus Kinase (JAK) inhibitors [1] and Tropomyosin receptor kinase A (TrkA) inhibitors [2]. Understanding its precise ionization states and pKa values is critical for optimizing both its reactivity during complex cross-coupling reactions and the pharmacokinetic profiling of its downstream derivatives.

Molecular Architecture & Electronic Causality

The physicochemical behavior of Ethyl 5-amino-3-methylpicolinate is governed by a push-pull electronic system across the pyridine scaffold. The basicity of its two nitrogen centers is heavily modulated by substituent effects:

  • The Pyridine Core (N1): An unsubstituted pyridine typically exhibits a pKa of ~5.2. However, the C2 Ethyl Ester (-COOCH₂CH₃) exerts a strong inductive and resonance electron-withdrawing effect (-I, -M). By pulling electron density away from the pyridine nitrogen, it significantly lowers the pKa.

  • C3 Methyl Group (-CH₃): Provides a weak inductive electron-donating effect (+I), offering minor stabilization to the protonated state.

  • C5 Amino Group (-NH₂): Acts as a resonance electron donor (+M). However, because the lone pair on the exocyclic nitrogen is highly delocalized into the electron-deficient pyridine ring (an effect exacerbated by the para-ester group), the exocyclic amine loses almost all of its basic character.

Predictive Ionization Profiling

Due to the profound electron-withdrawing nature of the C2 ester, the basicity of both nitrogen centers is heavily suppressed. The molecule exhibits two distinct protonation events, both occurring at highly acidic pH levels.

Table 1: Predicted pKa Values and Electronic Environments

Functional GroupElectronic EnvironmentPredicted pKaPhysiologic State (pH 7.4)
Exocyclic Amine (C5) Strong resonance delocalization into the Py-ring; lone pair unavailable for protonation.< 1.0Neutral (-NH₂)
Pyridine Nitrogen (N1) Inductive withdrawal by C2-ester, partially offset by C3-methyl & C5-amino groups.~3.2Neutral (Py-N)

At physiological pH (7.4), the molecule exists entirely in its neutral, un-ionized state. As the environment becomes more acidic (e.g., in the gastric lumen at pH 1.5–3.5), the pyridine nitrogen undergoes protonation, transitioning the molecule to a monoprotonated state. The diprotonated state is only accessible under extreme laboratory conditions (pH < 1.0).

IonizationStates State1 Diprotonated State pH < 1.0 [Py-NH+, -NH3+] State2 Monoprotonated State pH 1.0 - 3.5 [Py-NH+, -NH2] State1->State2 pKa1 < 1.0 State2->State1 State3 Neutral State pH > 3.5 [Py-N, -NH2] State2->State3 pKa2 ~3.2 State3->State2

Figure 1: Predicted ionization states and pKa transitions of Ethyl 5-amino-3-methylpicolinate.

Self-Validating Experimental Protocol for pKa Determination

Traditional potentiometric titration is inadequate for Ethyl 5-amino-3-methylpicolinate due to its low aqueous solubility in the neutral state and its highly acidic pKa values, which fall outside the accurate linear range of standard glass electrodes [3]. Instead, a Cosolvent UV-Metric Titration must be employed.

This methodology relies on the distinct chromophoric shifts that occur when the conjugated pyridine-aniline system is protonated. To ensure trustworthiness, the protocol is designed as a self-validating system: it utilizes Yasuda-Shedlovsky extrapolation to mathematically prove the aqueous pKa, and continuously monitors isosbestic points to confirm that no degradation (such as ester hydrolysis) occurs during the assay.

Step-by-Step Methodology:

  • Sample Preparation (Cosolvent System):

    • Causality: The neutral ester is highly lipophilic. Titrating in pure water will cause precipitation, scattering UV light and invalidating the Beer-Lambert law.

    • Action: Prepare 10 mM stock solutions of the compound in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, and 50% MeOH).

  • Automated UV-Metric Titration:

    • Action: Using an automated titrator coupled to a diode-array UV/Vis spectrophotometer, titrate each cosolvent sample from pH 1.0 to 7.0 using 0.1 M HCl and 0.1 M KOH.

    • Validation: Continuously monitor the UV spectra (200–400 nm). The presence of sharp, unshifting isosbestic points validates that the transition is strictly a two-state ionization (monoprotonated to neutral) without side reactions.

  • Data Acquisition & Target Factor Analysis (TFA):

    • Action: Apply TFA to the multi-wavelength absorbance matrix.

    • Causality: TFA mathematically deconvolutes the overlapping spectra of the protonated and neutral species, allowing for highly precise pKa derivation even when the spectral shift is subtle.

  • Yasuda-Shedlovsky Extrapolation:

    • Action: Plot the apparent pKa values obtained from the different MeOH/Water ratios against the dielectric constant of the mixtures. Extrapolate the linear regression to 0% organic solvent (pure water) to derive the true aqueous pKa.

Workflow Prep 1. Sample Preparation 10 mM in Methanol/Water Cosolvent Titration 2. UV-Metric Titration Automated pH adjustment (1.0 to 7.0) Prep->Titration Data 3. Data Acquisition Multi-wavelength UV Absorbance Titration->Data Analysis 4. Target Factor Analysis Yasuda-Shedlovsky Extrapolation Data->Analysis

Figure 2: Self-validating UV-metric titration workflow for pKa determination.

Implications for Drug Development and Synthesis

The ionization profile of Ethyl 5-amino-3-methylpicolinate dictates its handling in both synthetic chemistry and pharmacology.

  • Synthetic Reactivity: In pharmaceutical manufacturing, the extremely weak basicity of the C5 amine (pKa < 1.0) means it is a poor nucleophile under neutral conditions. Amide coupling or Buchwald-Hartwig aminations utilizing this amine require strong bases (e.g., LiHMDS or NaOtBu) to ensure the amine is fully deprotonated and sufficiently nucleophilic [1].

  • Absorption and LogD: As outlined in foundational texts on drug absorption [4], a compound's charge state dictates its permeability. Because the pKa of the pyridine nitrogen is ~3.2, the molecule remains entirely neutral at intestinal pH (pH 6.5–7.4). This maximizes its lipophilicity (LogD ≈ LogP), facilitating rapid passive diffusion across the lipophilic membranes of the gastrointestinal tract.

References

  • Vertex Pharmaceuticals Inc. (2021). Aminopyrimidinyl compounds (US Patent No. 10,980,815 B2). U.S. Patent and Trademark Office.
  • Mochida Pharmaceutical Co., Ltd. (2020). Novel tetrahydronaphthyl urea derivatives as inhibitors of tropomyosin receptor kinase A for the treatment of pain (EP Patent No. 3,617,195 B1). European Patent Office.
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd ed.). John Wiley & Sons. URL:[Link]

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual (3rd ed.). Chapman & Hall. URL:[Link]

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Methodological & Application

Procedure for hydrolysis of Ethyl 5-amino-3-methylpicolinate to acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Hydrolysis of Ethyl 5-amino-3-methylpicolinate to 5-amino-3-methylpicolinic Acid

Executive Summary

Ethyl 5-amino-3-methylpicolinate is a highly functionalized pyridine building block frequently utilized in the synthesis of advanced therapeutics, including Janus Kinase (JAK) inhibitors and Tropomyosin receptor kinase A (TrkA) inhibitors [1][2]. The conversion of this ester to its corresponding free acid (5-amino-3-methylpicolinic acid) is a critical synthetic node. Due to the amphoteric nature of the resulting amino acid, traditional organic workup procedures often lead to severe yield attrition. This application note details a self-validating, high-yield protocol for the base-catalyzed hydrolysis (saponification) and subsequent isoelectric isolation of the target zwitterion.

Mechanistic Rationale & Experimental Causality

Why Lithium Hydroxide? Standard saponifications often employ NaOH or KOH. However, for picolinate esters, Lithium Hydroxide (LiOH) is the superior choice. The lithium cation (Li⁺) acts as a Lewis acid, coordinating simultaneously to the pyridine nitrogen and the ester carbonyl oxygen. This chelation effect pre-organizes the electrophilic center, accelerating the nucleophilic attack by the hydroxide ion and stabilizing the tetrahedral intermediate. This enables the reaction to proceed rapidly at ambient temperature, mitigating the risk of thermal decarboxylation of the resulting picolinic acid.

The Isoelectric Isolation Strategy The product, 5-amino-3-methylpicolinic acid, possesses three ionizable centers: a carboxylic acid, a pyridine ring, and a primary amine [3]. Consequently, it is highly soluble in both basic (as a carboxylate anion) and highly acidic (as a pyridinium/ammonium cation) aqueous environments. To isolate the product without resorting to tedious ion-exchange chromatography, the pH must be precisely titrated to its isoelectric point (pI), estimated between pH 3.0 and 3.5. At this precise pH, the molecule exists as a net-neutral zwitterion, minimizing its hydration energy and driving its precipitation from the aqueous phase.

Process Visualization

Workflow Ester Ethyl 5-amino-3-methylpicolinate (Starting Material) Saponification Saponification LiOH (2 eq), THF/H2O 20°C, 2-4 hrs Ester->Saponification Salt Lithium 5-amino-3- methylpicolinate Saponification->Salt Acidification Acidification 1M HCl or Citric Acid Adjust to pH 3.0-3.5 Salt->Acidification Product 5-amino-3-methylpicolinic acid (Precipitated Zwitterion) Acidification->Product

Fig 1: Experimental workflow for the base-catalyzed hydrolysis and isolation.

pHTuning High_pH pH > 7.0 Soluble Carboxylate Anion Mid_pH pH 3.0 - 3.5 (Isoelectric Point) Insoluble Zwitterion (Target) High_pH->Mid_pH Add 1M HCl (Careful Titration) Low_pH pH < 2.0 Soluble Pyridinium Cation Low_pH->Mid_pH Add 1M NaOH (If over-acidified)

Fig 2: pH-dependent solubility states dictating the isolation strategy.

Quantitative Data

Table 1: Reagent Specifications & Stoichiometry

Reagent MW ( g/mol ) Equivalents Amount Role
Ethyl 5-amino-3-methylpicolinate 180.20 1.00 1.00 g (5.55 mmol) Starting Material
Lithium Hydroxide Monohydrate 41.96 2.00 0.46 g (11.10 mmol) Saponifying Agent
Tetrahydrofuran (THF) 72.11 - 10.0 mL Organic Co-solvent
Deionized Water 18.02 - 10.0 mL Aqueous Co-solvent

| 1M Hydrochloric Acid (HCl) | 36.46 | ~2.00 | ~11.0 mL | Acidifying Agent |

Table 2: Critical Reaction Parameters

Parameter Target Value Critical Tolerance / Rationale
Reaction Temperature 20–25 °C (Ambient) Do not exceed 40 °C (Risk of decarboxylation).
Saponification Time 2–4 hours Must verify via LC-MS before proceeding.
Isolation pH 3.0–3.5 ± 0.2 pH units (Crucial for maximum yield).

| Drying Temperature | 45 °C (Vacuum) | Max 50 °C to prevent thermal degradation. |

Step-by-Step Experimental Protocol

Phase 1: Saponification (Self-Validating Setup)

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 5-amino-3-methylpicolinate (1.00 g, 5.55 mmol) in 10.0 mL of THF. Ensure complete dissolution; the solution should be clear.

  • Base Addition: Dissolve LiOH·H₂O (0.46 g, 11.10 mmol) in 10.0 mL of deionized water. Add this aqueous solution dropwise to the stirring THF solution at 20–25 °C.

  • Reaction Monitoring (Self-Validation): Stir the biphasic mixture vigorously for 2 hours. Validate the reaction progress via LC-MS.

    • Causality Checkpoint: Do not rely on Thin Layer Chromatography (TLC). The highly polar zwitterionic product will streak heavily on normal-phase silica, providing false negatives for reaction completion. The reaction is validated as complete when the ester mass (m/z 181 [M+H]⁺) is entirely replaced by the acid mass (m/z 153[M+H]⁺).

Phase 2: Workup and Isoelectric Precipitation 4. Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temp 30 °C) to remove the volatile THF.

  • Causality Checkpoint: THF increases the solubility of the zwitterion. Its complete removal is mandatory to maximize the precipitation yield in subsequent steps.

  • Aqueous Extraction: Dilute the remaining aqueous residue with an additional 5 mL of water. Extract with Ethyl Acetate (2 × 10 mL) to remove any unreacted ester or non-polar impurities. Discard the organic layers.

  • pH Titration: Cool the aqueous layer in an ice bath (0–5 °C). Submerge a calibrated pH probe into the stirring solution.

  • Precipitation: Slowly add 1M HCl dropwise. The solution will initially remain clear (pH > 7). As the pH approaches 4.0, turbidity will begin to develop. Continue adding 1M HCl until the pH stabilizes exactly between 3.0 and 3.5.

    • Self-Validation: A dense precipitate must form. If the solution remains clear at pH 3.5, the aqueous layer is too dilute. The system mandates that the operator concentrate the aqueous layer further under vacuum and re-verify the pH.

Phase 3: Isolation 8. Filtration: Stir the resulting suspension at 0 °C for 30 minutes to ensure complete crystallization. Filter the precipitate through a sintered glass funnel (medium porosity) under vacuum. 9. Washing: Wash the filter cake with a minimal amount of ice-cold water (2 × 2 mL) to remove lithium chloride salts, followed by ice-cold acetone (1 × 5 mL) to displace water and facilitate drying. 10. Drying: Transfer the solid to a vacuum oven and dry at 45 °C to a constant weight to yield 5-amino-3-methylpicolinic acid as a solid powder.

References

  • Aminopyrimidinyl compounds (US Patent 10,980,815 B2)
  • Novel tetrahydronaphthyl urea derivatives (European Patent EP3617195A1)

Application Notes & Protocols: Strategic Use of Ethyl 5-amino-3-methylpicolinate in Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Picolinamide Scaffolds

In the landscape of modern drug discovery and medicinal chemistry, the picolinamide scaffold is recognized as a "privileged" structure.[1] Its inherent ability to act as a bidentate ligand, combined with favorable physicochemical properties, has established it as a versatile building block in the synthesis of a wide array of biologically active molecules.[1][2] Derivatives of picolinic acid have been integral to the development of therapeutics targeting a spectrum of diseases, from metabolic and neurodegenerative disorders to cancer.[2][3]

Ethyl 5-amino-3-methylpicolinate is a particularly valuable reagent within this class. It presents a functionalized pyridine ring system where the 5-amino group serves as a potent nucleophile, ready for elaboration via amide bond formation. This allows researchers to readily introduce the picolinate moiety into target molecules, leveraging its unique electronic and structural properties to optimize ligand-protein interactions, enhance potency, and improve pharmacokinetic profiles.[2][4]

This guide provides a detailed technical overview, field-proven protocols, and the causal logic behind experimental choices for the successful incorporation of Ethyl 5-amino-3-methylpicolinate into molecular frameworks using standard and advanced amide coupling methodologies.

Reagent Overview and Safety

Before proceeding with any experimental work, it is critical to understand the properties and handling requirements of the core reagent.

PropertyValue
Chemical Name Ethyl 5-amino-3-methylpicolinate
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.21 g/mol
Appearance Off-white to yellow crystalline powder
Solubility Soluble in DCM, DMF, Ethyl Acetate

Safety & Handling:

  • Always handle Ethyl 5-amino-3-methylpicolinate in a well-ventilated fume hood.[5][6]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Avoid inhalation of dust and direct contact with skin and eyes. The compound may cause skin, eye, and respiratory irritation.[7][8]

  • In case of contact, rinse the affected area immediately and thoroughly with water.[5]

  • Store the reagent in a tightly closed container in a cool, dry place, away from strong oxidizing agents, acids, and bases.[7]

  • Dispose of waste according to institutional and local regulations.[5]

The Core Reaction: Amide Bond Formation

The synthesis of an amide bond from a carboxylic acid and an amine is a condensation reaction that is kinetically slow and requires the "activation" of the carboxylic acid to proceed efficiently at ambient temperatures.[9] This activation is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine—in this case, the 5-amino group of Ethyl 5-amino-3-methylpicolinate.[10]

The general workflow for this process is outlined below.

G cluster_prep 1. Reagent Preparation cluster_activation 2. Carboxylic Acid Activation cluster_coupling 3. Amide Coupling cluster_workup 4. Workup & Purification prep_acid Carboxylic Acid (1.0 eq) add_reagents Add Coupling Reagent (e.g., EDC, HATU) & Additive (e.g., HOBt) prep_acid->add_reagents prep_amine Ethyl 5-amino-3-methylpicolinate (1.0-1.2 eq) prep_amine->add_reagents prep_solvent Anhydrous Solvent (e.g., DMF, DCM) prep_solvent->add_reagents add_base Add Non-Nucleophilic Base (e.g., DIPEA) add_reagents->add_base stir Stir at 0°C to RT add_base->stir monitor Monitor by TLC or LC-MS (1-18 hours) stir->monitor quench Quench Reaction monitor->quench extract Aqueous Wash / Extraction quench->extract purify Column Chromatography extract->purify product Pure Picolinamide Product purify->product

Caption: General experimental workflow for amide coupling.

Key Coupling Methodologies and Protocols

The choice of coupling reagent is paramount and depends on the substrate's complexity, steric hindrance, potential for racemization, and cost considerations.[9] We present two robust, widely-used protocols for coupling a generic carboxylic acid with Ethyl 5-amino-3-methylpicolinate.

Method 1: EDC/HOBt Mediated Coupling

This is a classic, cost-effective, and highly reliable method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid.[4][11] The additive, 1-Hydroxybenzotriazole (HOBt), is crucial for suppressing racemization (if the carboxylic acid has a chiral center) and improving reaction efficiency by forming a more stable activated ester intermediate.[12]

Mechanism of Action:

  • Activation: The carboxylic acid attacks the EDC carbodiimide, forming a highly reactive O-acylisourea intermediate.

  • Intermediate Stabilization: This unstable intermediate is intercepted by HOBt to form a more stable and less racemization-prone HOBt-ester.[9]

  • Nucleophilic Attack: The amino group of Ethyl 5-amino-3-methylpicolinate attacks the activated HOBt-ester's carbonyl carbon.

  • Amide Formation: The tetrahedral intermediate collapses, forming the desired amide bond and regenerating HOBt.[9] The byproduct of EDC, an isourea, is water-soluble and easily removed during aqueous workup.[11]

G RCOOH R-COOH Isourea O-Acylisourea (Reactive Intermediate) RCOOH->Isourea EDC EDC EDC->Isourea + HOBt_Ester HOBt-Ester (Active Ester) Isourea->HOBt_Ester + HOBt Amide Product Amide Isourea->Amide + Amine (slow, side reactions) HOBt HOBt HOBt_Ester->Amide + Amine (fast, desired path) Amine Ethyl 5-amino-3- methylpicolinate Byproduct EDC Byproduct (Water Soluble) Amide->Byproduct &

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Detailed Protocol: EDC/HOBt Coupling

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv.), Ethyl 5-amino-3-methylpicolinate (1.1 equiv.), and HOBt (1.2 equiv.).

  • Dissolution: Dissolve the mixture in an anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (to a concentration of 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • EDC Addition: Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture.

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv.), dropwise. The base is critical for scavenging the HCl byproduct from EDC·HCl and maintaining a productive reaction environment.[9]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2 to 18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.[9]

  • Workup:

    • Quench the reaction with water or saturated aqueous NH₄Cl.

    • Dilute the mixture with an organic solvent like Ethyl Acetate.

    • Wash the organic layer successively with 5% aqueous HCl or citric acid, saturated aqueous NaHCO₃, and finally with brine.[11] This sequence removes the base, unreacted starting materials, and water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[13][14]

Method 2: HATU Mediated Coupling

For challenging couplings, such as those involving sterically hindered carboxylic acids or when the highest possible reaction speed and lowest risk of racemization are required, uronium/aminium salt-based reagents are superior.[15] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a premier coupling reagent known for its high efficiency.[9][16]

Mechanism of Action:

  • Base-Mediated Activation: In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated.

  • Active Ester Formation: The carboxylate reacts with HATU to form a highly reactive OAt-active ester. This species is significantly more reactive than the corresponding HOBt-ester.[9]

  • Nucleophilic Attack & Amide Formation: The amino group of Ethyl 5-amino-3-methylpicolinate rapidly attacks the OAt-ester, leading to the formation of the desired amide bond with minimal side reactions.[17]

G RCOOH R-COOH Carboxylate R-COO⁻ RCOOH->Carboxylate + DIPEA Base DIPEA OAt_Ester OAt-Ester (Highly Active) Carboxylate->OAt_Ester HATU HATU HATU->OAt_Ester + Amide Product Amide OAt_Ester->Amide + Amine (very fast) Amine Ethyl 5-amino-3- methylpicolinate

Sources

Application Note: Optimization of the Non-Aqueous Sandmeyer Reaction for Ethyl 5-amino-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound of Interest: Ethyl 5-amino-3-methylpicolinate (CAS: 1805595-78-1) Target Product: Ethyl 5-bromo-3-methylpicolinate (CAS: 794592-13-5)

Introduction & Strategic Context

Ethyl 5-amino-3-methylpicolinate is a highly valued heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical intermediates, including Janus Kinase (JAK) inhibitors, Tropomyosin receptor kinase A (TrkA) inhibitors, and MAP kinase-interacting kinase (MNK) inhibitors [1, 3, 4].

A critical transformation in these synthetic pipelines is the conversion of the 5-amino group to a halogen (typically bromine or chlorine) via the Sandmeyer reaction. However, electron-deficient aminopyridines are notoriously problematic substrates under classical aqueous Sandmeyer conditions. This application note details the mechanistic pitfalls of aqueous diazotization for this substrate and provides a fully optimized, self-validating non-aqueous protocol that suppresses byproduct formation, simplifies copper catalyst removal, and maximizes isolated yield.

Mechanistic Insights: Aqueous vs. Non-Aqueous Pathways

The Failure of Classical Aqueous Conditions

Classical Sandmeyer reactions utilize sodium nitrite (


) and aqueous hydrobromic acid (

). When applied to Ethyl 5-amino-3-methylpicolinate, the electron-withdrawing nature of the pyridine ring and the ester moiety destabilizes the resulting 2-pyridinediazonium ion. In highly polar aqueous media, this intermediate undergoes rapid heterolytic cleavage to form a highly electrophilic diazonium cation. Water acts as a competing nucleophile, outcompeting the bromide ion and leading to the formation of Ethyl 5-hydroxy-3-methylpicolinate (a pyridone tautomer) as the major byproduct [1].
The Non-Aqueous Radical Solution

To circumvent heterolytic cleavage and hydrolysis, the reaction must be transitioned to an anhydrous environment. By utilizing an organic nitrite (such as tert-butyl nitrite,


-BuONO) and Copper(II) bromide (

) in a non-nucleophilic solvent like acetonitrile (

) or dibromomethane (

), the reaction is forced down a radical pathway.

 acts as both the halogen source and the redox catalyst. A Single Electron Transfer (SET) from a transient 

species reduces the diazonium salt to a diazonium radical, which rapidly extrudes nitrogen gas (

) to form a pyridyl radical. This radical then abstracts a bromine atom from

, cleanly yielding the target Ethyl 5-bromo-3-methylpicolinate while regenerating the copper catalyst [1].

G SM Ethyl 5-amino-3-methylpicolinate (Starting Material) tBuONO t-BuONO, CuBr2 (Non-Aqueous) SM->tBuONO NaNO2 NaNO2, HBr, H2O (Aqueous) SM->NaNO2 DiazoRadical Diazonium Radical Intermediate tBuONO->DiazoRadical SET from Cu(I) DiazoCation Diazonium Cation Intermediate NaNO2->DiazoCation Acidic Media Product Ethyl 5-bromo-3-methylpicolinate (Target Product) DiazoRadical->Product Br Transfer DiazoCation->Product Br- Attack (Low Yield) Byproduct Ethyl 5-hydroxy-3-methylpicolinate (Hydrolysis Byproduct) DiazoCation->Byproduct Nucleophilic Attack (H2O)

Mechanistic divergence of the Sandmeyer reaction under aqueous vs. non-aqueous conditions.

Optimization Data Summary

The table below summarizes the quantitative optimization of the Sandmeyer bromination for aminopyridine derivatives, demonstrating the superiority of the anhydrous radical pathway.

Reaction ConditionReagentsSolventTemp (°C)Isolated Yield (%)Major Byproduct
Aqueous (Classical)

,

,


0 to 25< 30%5-Hydroxy derivative
Non-Aqueous (Polar)

-BuONO,

1,4-Dioxane25~ 45%Ethers / Ring-opening adducts
Non-Aqueous (Optimal)

-BuONO,


25 to 6075 - 85%None (Trace reduction)
Non-Aqueous (Optimal) Amyl nitrite,


2576 - 82%None

Data synthesized from comparative aminopyridine Sandmeyer optimizations [1, 3].

Experimental Protocol: Synthesis of Ethyl 5-bromo-3-methylpicolinate

Self-Validating Logic: This protocol utilizes


-BuONO addition as the rate-limiting step to control the exothermic nitrogen evolution. A specialized aqueous ammonia workup is integrated to selectively chelate copper ions, preventing product emulsion and chromatographic streaking[2].
Reagents Required
  • Ethyl 5-amino-3-methylpicolinate : 1.0 equivalent (e.g., 5.0 g, 27.7 mmol)

  • Copper(II) bromide (

    
    ) : 1.2 equivalents (7.4 g, 33.2 mmol)
    
  • tert-Butyl nitrite (

    
    -BuONO) : 1.5 equivalents (4.9 mL, 41.6 mmol)
    
  • Acetonitrile (

    
    ) : Anhydrous, 100 mL
    
  • Aqueous Ammonia (

    
    ) : 28% solution (for workup)
    
Step-by-Step Methodology
  • System Preparation:

    • Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, an internal thermocouple, and an argon inlet.

    • Causality: Argon prevents the oxidation of transient radical intermediates, while the condenser prevents the loss of volatile

      
      -BuONO.
      
  • Reagent Solubilization:

    • Add

      
       (7.4 g) and anhydrous 
      
      
      
      (80 mL) to the flask. Stir at room temperature until a dark green/brown suspension forms.
    • Add Ethyl 5-amino-3-methylpicolinate (5.0 g) dissolved in the remaining

      
       (20 mL).
      
  • Diazotization & Halogenation:

    • Heat the mixture gently to 45 °C.

    • Using a syringe pump, add

      
      -BuONO (4.9 mL) dropwise over 45 minutes.
      
    • Causality: The reaction is highly exothermic due to

      
       gas evolution. Dropwise addition prevents thermal runaway and ensures the steady-state concentration of the diazonium radical remains low, minimizing dimerization.
      
  • Reaction Maturation:

    • Stir the reaction at 45 °C for an additional 2 hours.

    • Validation Check: Monitor via HPLC (UV 254 nm). The reaction is complete when the starting material peak (typically eluting earlier due to the polar amine) is <1% AUC.

  • Copper Chelation Workup (Critical Step):

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove ~70% of the

      
      .
      
    • Dilute the dark residue with Ethyl Acetate (150 mL) and transfer to a separatory funnel.

    • Add 100 mL of a 1:1 mixture of Water and 28% Aqueous Ammonia. Shake vigorously.

    • Causality: Ammonia forms the deep blue, water-soluble tetraamminecopper(II) complex (

      
      ). This breaks the emulsion and completely strips copper from the organic layer, which otherwise coordinates to the pyridine nitrogen of the product [2].
      
  • Extraction & Purification:

    • Separate the layers. Wash the organic layer with additional aqueous ammonia until the aqueous phase is no longer blue.

    • Wash the organic layer with brine (50 mL), dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford Ethyl 5-bromo-3-methylpicolinate as an off-white solid.

References

  • Striela, R., et al. "Synthesis of bromocyclopropylpyridines via the Sandmeyer reaction." Tetrahedron Letters 58 (2017): 1681–1683. Available at:[Link]

  • US Patent 9814718B2. "MNK inhibitors and methods related thereto." Google Patents.
  • European Patent EP3617195A1. "NOVEL TETRAHYDRONAPHTHYL UREA DERIVATIVES." Googleapis. Available at:[Link]

Application Note: Strategic Protection of the Amino Moiety in Picolinate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Hurdles of Aminopicolinates

Aminopicolinate esters (e.g., methyl 6-aminopicolinate and 4-amino-3-halopicolinates) are indispensable building blocks in the synthesis of cyclic peptides, advanced agrochemicals (such as picloram derivatives), and pharmaceutical intermediates [4, 5]. However, the protection of the exocyclic amino group on a picolinate scaffold presents a unique triad of synthetic challenges:

  • Electronic Deactivation: The pyridine ring is strongly electron-withdrawing. The lone pair of the exocyclic amine delocalizes into the pyridine

    
    -system, drastically reducing its nucleophilicity compared to standard aliphatic amines [1].
    
  • Competing Basicity: The endocyclic pyridine nitrogen often competes for electrophilic protecting reagents, leading to unwanted complex mixtures or transient ring-acylation [1].

  • Ester Lability: The adjacent picolinate ester is susceptible to hydrolysis. Harsh, prolonged basic conditions (such as traditional aqueous Schotten-Baumann conditions) can prematurely cleave the ester [2].

To overcome these hurdles, chemists must move beyond standard peptide-coupling protocols and employ highly catalyzed, sterically driven, or electronically tuned protection strategies.

Causality in Protecting Group Selection

The selection of a protecting group for an aminopicolinate is dictated by the steric environment of the amine and the downstream synthetic landscape.

The "Electronic Switch": Di-Boc Protection

For relatively unhindered substrates like 6-aminopicolinates, standard mono-Boc protection is often insufficient. A single Boc group leaves the pyridine ring partially electron-rich, allowing the endocyclic nitrogen to interfere in subsequent cross-coupling or cyclization steps. The introduction of two tert-butoxycarbonyl groups (Di-Boc) acts as a fundamental electronic switch [1]. The massive steric bulk and dual electron-withdrawing nature of the Di-Boc group completely pacify the pyridine ring, suppressing its nucleophilicity and preventing side reactions [1, 2].

The "Steric Shield": Trityl (Trt) Protection

For highly substituted systems, such as 4-amino-3-chloro-6-substituted picolinates (common in herbicide synthesis), the amine is locked in a severe steric cleft. Standard Boc or Cbz reagents fail to achieve meaningful conversion. In these cases, the Trityl (triphenylmethyl) or tert-butyl group is employed [3]. The Trityl group provides an absolute steric shield, protecting the amine during harsh downstream transformations (like cross-coupling or metallation) while being easily cleaved under highly specific acidic conditions [3].

Quantitative Data: Comparison of Protection Strategies

The following table summarizes the optimized parameters for protecting aminopicolinate esters, synthesizing quantitative data to guide experimental design.

Protecting GroupReagentCatalyst / BaseSolvent & TempTypical YieldDeprotectionBest Use Case
Di-Boc (Boc)₂O (2.5 eq)DMAP (0.2 eq) / TEA (3.0 eq)DCM, 25°C85–95%TFA/DCM (1:1) or 4M HClUnhindered amines (e.g., 6-aminopicolinate); strong acid tolerance[1, 2].
Mono-Cbz Cbz-OSu (1.2 eq)DIPEA (2.0 eq)THF, 40°C60–75%H₂, Pd/CAcid-sensitive downstream targets; requires mild removal [2].
Trityl (Trt) Trt-Cl (1.5 eq)Pyridine (solvent)Pyridine, 80°C70–85%1% TFA in DCMHighly hindered amines (e.g., 4-amino-3-halopicolinates) [3].

Decision Workflow for Aminopicolinate Protection

G N1 Aminopicolinate Ester N2 Assess Steric Hindrance (e.g., 4-amino-3-halo vs 6-amino) N1->N2 N3 Trityl (Trt) Protection Reagent: Trt-Cl / Pyridine N2->N3 Highly Hindered N4 Assess Acid Sensitivity of Substrate / Ester N2->N4 Unhindered N5 Di-Boc Protection Reagent: Boc2O, DMAP N4->N5 Acid-Tolerant N6 Cbz Protection Reagent: Cbz-OSu N4->N6 Acid-Sensitive

Workflow for selecting the optimal protecting group for aminopicolinate esters.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can confirm the success of the transformation before proceeding to downstream steps.

Protocol A: Synthesis of Methyl 6-(Di-Boc-amino)picolinate

This protocol utilizes DMAP as a hyper-nucleophilic catalyst to overcome the poor nucleophilicity of the 6-aminopicolinate.

Step-by-Step Methodology:

  • Esterification (Pre-requisite): Suspend 6-aminopicolinic acid (1.0 eq) in anhydrous MeOH at 0 °C. Dropwise add SOCl₂ (2.0 eq). Reflux overnight. Remove solvent under reduced pressure to yield methyl 6-aminopicolinate hydrochloride [4, 5].

  • Reaction Setup: In an oven-dried round-bottom flask under argon, dissolve methyl 6-aminopicolinate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Base and Catalyst Addition: Add triethylamine (TEA, 3.0 eq) to neutralize the hydrochloride salt and act as an acid scavenger. Add 4-Dimethylaminopyridine (DMAP, 0.2 eq). Causality Note: DMAP is strictly required to form the highly reactive N-Boc pyridinium intermediate, driving the reaction at the deactivated exocyclic amine.

  • Reagent Addition: Portion-wise add di-tert-butyl dicarbonate (Boc₂O, 2.5 eq) at room temperature. Stir for 12 hours.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on silica gel (Hexane/EtOAc 7:3).

    • Validation: The starting material will stain bright purple/red with Ninhydrin (indicating a primary amine). The successful Di-Boc product will run significantly higher (non-polar) and will be Ninhydrin-negative but strongly UV-active (254 nm).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint 2 (IR Spectroscopy): Analyze the crude oil via FT-IR.

    • Validation: The complete disappearance of the N-H stretching doublets at ~3300 and 3400 cm⁻¹ confirms the absence of mono-Boc and unreacted starting material, validating the Di-Boc structure [1].

Protocol B: Tritylation of Highly Hindered 4-Amino-3-halopicolinates

Standard Boc protection fails here due to severe steric clash from the adjacent 3-halo and 5-substituent groups.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the 4-amino-3-halopicolinate ester (1.0 eq) in anhydrous pyridine (0.5 M). Causality Note: Pyridine acts as both the solvent and the base, providing a homogeneous environment that forces the sluggish reaction forward without hydrolyzing the ester.

  • Reagent Addition: Add Triphenylmethyl chloride (Trt-Cl, 1.5 eq) in a single portion. Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 24 hours[3].

  • Self-Validation Checkpoint 1 (Steric Control): Unlike alkylation, over-tritylation (di-trityl) is physically impossible due to the massive steric bulk of the triphenylmethyl group. If starting material is consumed (via LCMS), the product is exclusively the mono-trityl derivative.

  • Workup: Cool to room temperature and concentrate under high vacuum to remove pyridine. Redissolve the residue in EtOAc and wash sequentially with 1M citric acid (to remove residual pyridine), water, and brine.

  • Self-Validation Checkpoint 2 (NMR): Perform ¹H-NMR (CDCl₃).

    • Validation: Look for the appearance of a massive 15-proton multiplet in the aromatic region (7.15–7.40 ppm). The exocyclic N-H proton will appear as a distinct, heavily shielded singlet due to the anisotropic effect of the surrounding phenyl rings.

References

  • Google Patents. "US9096526B2 - Processes for the preparation of 4-amino-3-halo-6-(substituted)picolinates." Google Patents.
  • National Institutes of Health (NIH). "Backbone Alterations in Cyclic Peptides Influence Both Membrane Permeability and Biological Activity." PMC. URL:[Link]

  • TU Dortmund Repository. "Modification of Peptides for Improved Membrane Permeability and Side Chain Diversity." Eldorado. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of Ethyl 5-amino-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 5-amino-3-methylpicolinate (CAS 1805595-78-1) [1]. This compound is a critical intermediate in the development of Janus Kinase (JAK) inhibitors [3] and Tropomyosin receptor kinase A (TrkA) inhibitors. Due to the presence of both an amino group and a pyridine ring, researchers frequently encounter yield-limiting issues such as zwitterion formation, catalyst deactivation, and over-reduction.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your synthetic workflows.

Mechanistic Workflows & Synthetic Routes

Before troubleshooting, it is essential to map the synthetic landscape. The diagram below illustrates the three primary routes to synthesize Ethyl 5-amino-3-methylpicolinate, highlighting the key transformations discussed in this guide.

SynthesisRoutes A 5-amino-3-methylpicolinic acid (CAS 886365-40-8) Target Ethyl 5-amino-3-methylpicolinate (CAS 1805595-78-1) A->Target SOCl2, EtOH (Esterification) B Ethyl 5-nitro-3-methylpicolinate B->Target Fe, NH4Cl (Béchamp Reduction) C Ethyl 5-bromo-3-methylpicolinate C->Target 1. Ph2C=NH, Pd 2. HCl (Buchwald-Hartwig)

Figure 1: Primary synthetic routes to Ethyl 5-amino-3-methylpicolinate.

Troubleshooting Guides & FAQs

FAQ 1: Why is my Fischer esterification of 5-amino-3-methylpicolinic acid stalling at 30% yield?

Mechanistic Insight: 5-Amino-3-methylpicolinic acid (CAS 886365-40-8)[2] exists predominantly as a zwitterion in neutral and mildly acidic conditions. Standard Fischer esterification (EtOH/H₂SO₄) fails because the highly polar zwitterion is poorly soluble in ethanol. Furthermore, the protonated pyridine ring strongly withdraws electron density from the carboxylic acid, reducing its electrophilicity and resisting nucleophilic attack by the alcohol.

Solution: Bypass the direct esterification by generating a highly reactive acyl chloride intermediate in situ using Thionyl Chloride (SOCl₂). The SOCl₂ reacts rapidly with the carboxylic acid to form the acyl chloride, which is immediately trapped by ethanol.

Validated Protocol: SOCl₂-Mediated Esterification

  • Preparation: Suspend 5-amino-3-methylpicolinic acid (1.0 eq) in anhydrous ethanol (10 volumes) under an inert nitrogen atmosphere. The suspension will remain heterogeneous.

  • Activation: Cool the mixture to 0 °C using an ice bath. Dropwise add Thionyl Chloride (SOCl₂, 3.0 eq) over 30 minutes. (Caution: Highly exothermic; HCl and SO₂ gases are evolved.)

  • Reflux: Gradually warm the reaction to room temperature, then heat to reflux (78 °C) for 12 hours. The mixture will become homogeneous as the acyl chloride forms and reacts.

  • Workup: Cool to room temperature and concentrate in vacuo to remove excess ethanol and SOCl₂.

  • Neutralization: Dissolve the crude residue in ethyl acetate and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. This is critical to free-base the pyridine and amino groups.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the product.

FAQ 2: During the reduction of ethyl 5-nitro-3-methylpicolinate, I observe ester cleavage and dimer formation. How can I improve the yield?

Mechanistic Insight: Catalytic hydrogenation (e.g., Pd/C with H₂) is often too aggressive for functionalized picolinates. The basicity of the newly formed amine can catalyze the hydrolysis of the adjacent ethyl ester if trace water is present. Furthermore, partially reduced nitroso intermediates can condense with the amine product to form azo-dimers.

Solution: Switch to a Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl). This heterogeneous single-electron transfer process is highly chemoselective for the nitro group and operates under mildly acidic conditions, completely suppressing base-catalyzed ester hydrolysis and dimer formation.

Validated Protocol: Béchamp Reduction

  • Solvent System: Dissolve ethyl 5-nitro-3-methylpicolinate (1.0 eq) in a mixture of Ethanol/Water (4:1 v/v).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 3.0 eq) to the solution.

  • Reaction: Heat the violently stirred suspension to 80 °C for 4 hours. Monitor by TLC or LC-MS until the nitro precursor is fully consumed.

  • Filtration: While still hot (to keep the product in solution), filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with hot ethanol.

  • Extraction: Concentrate the filtrate to remove ethanol, dilute with water, and extract three times with dichloromethane (DCM).

  • Purification: Dry the combined organic layers, concentrate, and purify via flash chromatography if necessary.

FAQ 3: My Buchwald-Hartwig amination of ethyl 5-bromo-3-methylpicolinate using aqueous ammonia gives poor turnover. What is the alternative?

Mechanistic Insight: Free ammonia is a strong σ-donor that directly binds to the Palladium center, forming stable, unreactive Pd(II) off-cycle complexes (known as catalyst poisoning). This halts the catalytic cycle before reductive elimination can occur.

Solution: Use an ammonia surrogate such as Benzophenone imine (Ph₂C=NH). The imine is sterically bulky enough to prevent catalyst poisoning while effectively coupling with the aryl bromide. Subsequent mild acidic hydrolysis of the imine yields the primary amine without cleaving the ethyl ester.

Quantitative Data Comparison

The following table summarizes the expected yield improvements when transitioning from standard conditions to the optimized protocols described in this guide.

Synthetic RouteCommon IssueStandard ConditionOptimized ConditionExpected Yield
Esterification Zwitterion insolubilityEtOH, H₂SO₄ (reflux)SOCl₂, EtOH (0 °C to reflux)30% → 85%+
Nitro Reduction Ester cleavage, dimerizationPd/C, H₂ (50 psi)Fe, NH₄Cl, EtOH/H₂O (80 °C)45% → 90%+
Amination Pd catalyst poisoningNH₃ (aq), Pd₂(dba)₃Ph₂C=NH, Pd₂(dba)₃, then HCl15% → 75%+
References
  • US9663526B2 - Aminopyrimidinyl compounds Source: Google Patents URL

Technical Support Center: Overcoming Steric Hindrance in 3-Methyl Substituted Picolinates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unique reactivity and coordination chemistry of 3-methyl substituted picolinates (e.g., 3-methylpyridine-2-carboxylates).

The core issue stems from the ortho-relationship between the C2-carboxylate/ester group and the C3-methyl group. This proximity creates a localized steric clash that severely limits the formation of standard tetrahedral intermediates during acyl transfer and restricts the conformational freedom required for stable transition-metal coordination. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to bypass these steric bottlenecks.

Section 1: Synthesis and Functionalization (Esterification & Amidation)

Q1: Why do standard amide coupling reagents (like EDC/HOBt) fail or produce very low yields when reacting 3-methylpicolinic acid with secondary amines?

A: The failure of standard carbodiimide-based coupling is a direct consequence of the steric bulk at the C3 position. During the reaction, the C2-carboxylic acid must form an activated ester intermediate. The adjacent C3-methyl group sterically shields the electrophilic carbonyl carbon, raising the activation energy required for the incoming amine nucleophile to attack and form the bulky tetrahedral intermediate.

Solution: To overcome this, you must either use highly reactive coupling agents that form smaller, more electrophilic intermediates (like acyl chlorides via SOCl₂ or oxalyl chloride), or bypass the acid entirely using a direct nickel-catalyzed reductive coupling of the corresponding ester with nitroarenes [1].

Protocol: High-Yield Amidation via Acyl Chloride Activation

Self-validating mechanism: Converting the acid to an acyl chloride generates a highly electrophilic, planar intermediate that is significantly less sensitive to the C3-methyl steric bulk than bulky OAt/OBt esters.

  • Preparation: Suspend 3-methylpicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq). The DMF forms the active Vilsmeier-Haack reagent.

  • Gas Evolution: Stir the mixture at room temperature for 2 hours or until gas evolution (CO and CO₂) ceases, indicating complete conversion to 3-methylpicolinoyl chloride.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to prevent side reactions.

  • Amidation: Redissolve the crude acyl chloride in DCM. Cool to 0 °C and slowly add the target amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Isolation: Stir for 4 hours at room temperature, quench with saturated aqueous NaHCO₃, and extract with DCM.

AmidationWorkflow A 3-Methylpicolinic Acid (Sterically Hindered) B Activation (Oxalyl Chloride + DMF) A->B Step 1 C 3-Methylpicolinoyl Chloride (Planar, Highly Electrophilic) B->C -CO, -CO2, -HCl D Nucleophilic Attack (Amine + DIPEA) C->D Step 2 E Target Amide (Steric Bottleneck Bypassed) D->E +HCl (Neutralized)

Workflow bypassing C3-methyl steric hindrance during amidation via acyl chloride activation.

Section 2: Transition Metal Coordination & Ligand Binding

Q2: When synthesizing Vanadium (V) or Iridium (Ir) complexes with 3-methylpicolinate (3-mepic), why do I observe unexpected geometries or a loss of protein-binding affinity compared to unsubstituted picolinate?

A: In transition metal chemistry, the 3-methyl group introduces severe steric hindrance during the formation of bis- or tris-chelated complexes. For example, in oxidovanadium(IV) complexes, the steric clash of the cis-oriented 3-mepic ligands forces a distortion from the standard octahedral geometry. This rotational shift (often ~90° relative to the metal axis) prevents the complex from properly fitting into the binding pockets of target proteins, such as lysozyme or hemoglobin, leading to a loss of favorable hydrogen-bonding interactions [2, 3]. In Iridium complexes (e.g., FIrMepic), this steric bulk can actually be engineered advantageously to restrict non-radiative decay pathways, boosting phosphorescence quantum yields [4].

Protocol: Synthesis of bis-chelated Vanadium-3-mepic Complexes

Self-validating mechanism: Controlling the temperature and solvent polarity shifts the equilibrium from a sterically clashing cis-octahedral geometry to a more thermodynamically stable square pyramidal geometry.

  • Metal Precursor: Dissolve VOSO₄·5H₂O (1.0 eq) in degassed, deionized water at 40 °C.

  • Ligand Addition: Slowly add an aqueous solution of sodium 3-methylpicolinate (2.0 eq).

  • pH Adjustment: Carefully adjust the pH to 4.5 using dilute NaOH. Critical Step: The pKa of the 3-mepic carboxylic group is ~1.7, and the pyridinium nitrogen is ~5.2. A pH of 4.5 ensures the ligand is properly deprotonated for chelation without precipitating vanadium hydroxides [2].

  • Thermal Control: To avoid the formation of sterically strained cis-octahedral solvent adducts, isolate the complex by crystallizing at elevated temperatures (50 °C) rather than cooling, which favors the square pyramidal[VO(3-mepic)₂] solid state [5].

CoordinationPathway A VOSO4 + 3-Methylpicolinate B pH 4.5 Adjustment (Deprotonation) A->B C Initial Chelation B->C D Steric Clash at C3-Methyl (cis-Octahedral Strain) C->D E Low Temp / Coordinating Solvent (Strained cis-[VOL2S]) D->E Unfavorable F High Temp Crystallization (Stable Square Pyramidal[VOL2]) D->F Thermodynamic Control

Pathway illustrating how temperature control overcomes steric strain in V-3-mepic coordination.

Section 3: Cross-Coupling on Halogenated Derivatives

Q3: I am performing a Suzuki-Miyaura cross-coupling on methyl 5-chloro-3-methylpicolinate. The conversion is stalling at 30%. How can I optimize this?

A: While the chlorine atom at the C5 position is electronically activated for nucleophilic attack by the electron-withdrawing ester and pyridine nitrogen, the C3-methyl group acts as an electron-donating group, partially counteracting this activation [1]. Furthermore, the steric bulk of the C3-methyl group restricts the rotation of the C2-ester, creating a rigid conformational environment that can hinder the oxidative addition and transmetalation steps of the Palladium catalyst.

Solution: Switch from standard triphenylphosphine (PPh₃) to a bulky, electron-rich Buchwald ligand (e.g., XPhos) which facilitates oxidative addition into the challenging C-Cl bond and accelerates reductive elimination.

Data Presentation: Optimization of Suzuki-Miyaura Coupling on Methyl 5-chloro-3-methylpicolinate
Catalyst / Ligand SystemBaseSolventTemp (°C)Yield (%)Mechanistic Rationale
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9028%Insufficient electron density for C-Cl oxidative addition.
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9045%Bidentate ligand improves stability, but transmetalation is slow.
Pd₂(dba)₃ / SPhosK₃PO₄Toluene10062%SPhos improves oxidative addition but suffers from steric crowding.
Pd₂(dba)₃ / XPhos Cs₂CO₃ Dioxane 100 91% Highly electron-rich; accommodates steric bulk during catalytic cycle.
Protocol: Optimized Suzuki-Miyaura Coupling
  • Setup: In an oven-dried Schlenk flask, combine methyl 5-chloro-3-methylpicolinate (1.0 eq), the corresponding arylboronic acid (1.5 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and anhydrous Cs₂CO₃ (2.0 eq).

  • Degassing: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane.

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12 hours. The bulky XPhos ligand ensures the Pd center remains active despite the deactivated nature of the C5-chloride[1].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium and salts, and concentrate the filtrate for column chromatography.

References

  • Costa Pessoa, J. et al. "Role of Ligands in the Uptake and Reduction of V(V) Complexes in Red Blood Cells". Inorganic Chemistry, ACS Publications.[Link]

  • Sciortino, G. et al. "Elucidation of Binding Site and Chiral Specificity of Oxidovanadium Drugs with Lysozyme through Theoretical Calculations". Inorganic Chemistry, ACS Publications.[Link]

  • Costa, J. et al. "Synthesis of bisiridium(III)". New Journal of Chemistry, Royal Society of Chemistry.[Link]

  • Garribba, E. et al. "Temperature and solvent structure dependence of VO2+ complexes of pyridine-N-oxide derivatives and their interaction with human serum transferrin". ResearchGate.[Link]

Solving solubility issues with Ethyl 5-amino-3-methylpicolinate in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve reproducible biological assay data when working with privileged, yet challenging, chemical scaffolds.

Ethyl 5-amino-3-methylpicolinate (CAS 1805595-78-1) is a highly valuable intermediate widely utilized in the synthesis of Janus Kinase (JAK) inhibitors and Tropomyosin receptor kinase A (TrkA) inhibitors[1][2]. However, its structural features—specifically the planar pyridine ring and the lipophilic ethyl ester group—severely restrict its aqueous solubility. When transitioning this compound from organic stock solutions into aqueous assay buffers, researchers frequently encounter kinetic precipitation. This "DMSO crash-out" phenomenon artificially inflates IC50 values, creates false positives via light scattering, and compromises the integrity of the entire drug screening workflow[3].

This guide is designed to provide you with the mechanistic understanding and self-validating protocols required to resolve these solubility bottlenecks.

Part 1: Quantitative Solubility Profile

To engineer a solution, we must first define the thermodynamic and kinetic boundaries of the molecule. The disruption of the compound's solvation shell upon introduction to an aqueous environment causes rapid nucleation. The table below summarizes the solubility behavior of Ethyl 5-amino-3-methylpicolinate and structurally analogous pyridine-2-carboxylate derivatives across various assay media[4].

Solvent / Assay MediumApparent Solubility (µg/mL)Physical StateMechanistic Notes
100% DMSO > 50,000Fully SolubilizedIdeal for master stock solutions.
Water (pH 7.4) < 3.0PrecipitatedPoor kinetic solubility; rapid micro-crystal formation[4].
Phosphate Buffer (pH 6.8) ~ 8.6Micro-suspensionHighly dependent on ionic strength; prone to nucleation[4].
FaSSIF (Biorelevant, pH 6.5) ~ 15.0 - 18.0SolubilizedBile salts in the media act as natural surfactants to aid dissolution[4].
Buffer + 0.1% Polysorbate 80 ~ 22.0 - 25.0Micellar SolutionNon-ionic surfactant effectively prevents crystal growth[4].

Part 2: Diagnostic & Resolution Workflow

Before running your biological assays, it is critical to implement a diagnostic workflow to catch precipitation before it ruins your data. The following logic tree illustrates the standard operating procedure for handling lipophilic picolinates.

SolubilityWorkflow Start Prepare 10 mM Stock (100% DMSO) Dilute Dilute to 100 µM in Assay Buffer (e.g., PBS pH 7.4) Start->Dilute Measure Measure Nephelometry / Absorbance at 620 nm Dilute->Measure Decision1 High Light Scattering? (Precipitation Detected) Measure->Decision1 Optimize Optimize Buffer: Add 0.1% Polysorbate 80 Decision1->Optimize Yes Proceed Proceed to Biological Assay (e.g., Kinase Inhibition) Decision1->Proceed No Optimize->Measure Re-test Assay Analyze Dose-Response (IC50 Calculation) Proceed->Assay Decision2 Anomalous Hill Slope or Incomplete Inhibition? Assay->Decision2 Microscopy Inspect Wells via Microscopy for Micro-crystals Decision2->Microscopy Yes Valid Valid Data Acquired Decision2->Valid No Microscopy->Optimize Crystals Found

Caption: Diagnostic Workflow for Mitigating Ethyl 5-amino-3-methylpicolinate Precipitation.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must inherently prove its own success. The following methodologies incorporate built-in validation steps so you can trust your assay conditions.

Protocol A: Kinetic Solubility Assessment via Nephelometry

Causality: We use absorbance at a wavelength where the compound does not naturally absorb light (620 nm). Any signal generated is strictly due to the physical scattering of light by insoluble micro-particulates[3].

  • Stock Preparation: Prepare a 10 mM stock of Ethyl 5-amino-3-methylpicolinate in LC-MS grade DMSO.

  • Buffer Setup: Prepare a 50 mM phosphate buffer (pH 7.4)[2].

  • Serial Dilution: Perform a 2-fold serial dilution of the compound in 100% DMSO (from 10 mM down to 0.078 mM).

  • Aqueous Transition: Transfer 2 µL of each DMSO dilution into 198 µL of the phosphate buffer in a 96-well clear-bottom plate. This yields a final DMSO concentration of 1% and compound concentrations ranging from 100 µM to 0.78 µM.

  • Incubation: Incubate the plate at room temperature for 1.5 hours with orbital stirring at 600 rpm to allow for thermodynamic equilibration[2].

  • Readout: Measure absorbance at 620 nm.

  • Self-Validation Check: Plot Absorbance vs. Concentration. The exact inflection point where the absorbance sharply deviates from the buffer baseline defines your maximum kinetic solubility limit. Rule: Never exceed this concentration in your biological assays.

Protocol B: Biorelevant Solubilization for Cell-Based Assays

Causality: Direct injection of DMSO stocks into aqueous media creates localized zones of high lipophilicity, triggering instant nucleation. Using a non-ionic surfactant lowers the surface tension and encapsulates the compound in micelles, preventing crystal lattice formation[4].

  • Media Supplementation: Supplement your cell culture or assay media with 0.1% (w/v) Polysorbate 80 (Tween-80)[4].

  • Thermal Activation: Pre-warm the media to 37°C to enhance micelle fluidity and formation.

  • Dispersion: Slowly spike the DMSO stock into the media while vortexing vigorously.

  • Self-Validation Check: Centrifuge a 1 mL aliquot of the final media at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV. If the peak area matches a standard curve prepared entirely in organic solvent, you have successfully achieved 100% solubilization without micro-precipitation.

Part 4: Troubleshooting FAQs

Q1: My IC50 curve for a JAK inhibition assay using this compound is completely flat at high concentrations. What is happening? A1: This is a hallmark symptom of exceeding the compound's kinetic solubility limit. Once Ethyl 5-amino-3-methylpicolinate precipitates, adding more compound to the well only adds more solid mass, not more dissolved, biologically active inhibitor[3]. The concentration of the bioavailable drug plateaus, which flattens the top of your dose-response curve. Solution: Cap your top assay concentration at the limit determined in Protocol A, or introduce a surfactant.

Q2: I am seeing false-positive activation in my Fluorescence Polarization (FP) assay. Could the compound be interfering? A2: Absolutely. Micro-precipitates of pyridine-2-carboxylates are highly effective light scatterers[3]. In an FP assay, scattered light retains its polarization. The detector misinterprets this scattered light as a high polarization signal, which mimics the slow tumbling of a protein-ligand complex, yielding a false positive. Solution: Always run a "compound-only" control well. If the compound alone yields a high FP signal in the absence of the protein, it has precipitated.

Q3: Can I just increase the DMSO concentration to 5% to keep the compound soluble? A3: While 5% DMSO will drastically improve the solubility of the lipophilic ethyl ester, it is highly detrimental to biological systems. High DMSO concentrations can denature purified kinases (like JAK or TrkA) and are toxic to most cell lines[1][2]. For biochemical assays, strictly maintain DMSO at


 2%; for cell-based assays, keep it 

0.5%. Instead of relying on toxic levels of DMSO, utilize biorelevant media (like FaSSIF) or low-dose non-ionic surfactants[4].

References

  • US Patent 10980815B2 - Aminopyrimidinyl compounds. Google Patents.
  • EP Patent 3617195B1 - Novel Tetrahydronaphthyl Urea Derivatives as Inhibitors of Tropomyosin Receptor Kinase A for the Treatment of Pain. Googleapis.com.
  • Development and Characterization of a New Oral Antileishmanial Bis(pyridine-2-Carboxamidine) Drug Through Innovative Dissolution Testing in Biorelevant Media Combined with Pharmacokinetic Studies. MDPI.
  • Navigating the Challenges of Quinoline-3-Carboxamide Solubility in Biological Assays: A Technical Support Guide. Benchchem.

Sources

Troubleshooting cyclization failures involving Ethyl 5-amino-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: March 2026

Article ID: KB-8842 Topic: Troubleshooting Cyclization Failures Involving Ethyl 5-amino-3-methylpicolinate Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Context

Ethyl 5-amino-3-methylpicolinate is a highly valued precursor in the synthesis of complex fused bicyclic scaffolds, particularly in the development of aminopyrimidinyl compounds targeting Janus Kinase (JAK) and Tropomyosin receptor kinase A (TrkA) .

The most common cyclization pathway for this scaffold is the Gould-Jacobs reaction , which converts the molecule into a 1,5-naphthyridine derivative. However, researchers frequently encounter catastrophic yield drops, tarry byproducts, or complete reaction failure. These issues stem from the molecule's specific electronic and steric topology:

  • Electronic Deactivation: The C5-amino group is severely deactivated by the electron-withdrawing pyridine nitrogen and the C2-ester group, making initial electrophilic attack sluggish.

  • Steric Regioselectivity: The C3-methyl group creates a high steric barrier, heavily dictating the regioselectivity of the subsequent cyclization.

  • Thermal Instability: The high temperatures required for electrocyclization often trigger competing bimolecular polymerization pathways .

Failure Analysis & Decision Tree

Before altering your experimental parameters, use the logical decision tree below to diagnose the specific point of failure in your cyclization workflow.

DecisionTree Start Cyclization Failure Q1 Intermediate formed? Start->Q1 NoInt Use Lewis Acid Catalyst Q1->NoInt No YesInt Product tarry/black? Q1->YesInt Yes Tarry Use dropwise addition YesInt->Tarry Yes NoTarry Check regioselectivity YesInt->NoTarry No

Figure 1: Logical decision tree for diagnosing cyclization failures.

Frequently Asked Questions (Troubleshooting)

Q1: Why is the initial condensation of Ethyl 5-amino-3-methylpicolinate with diethyl ethoxymethylenemalonate (EMME) yielding <20% conversion? Causality: The C5-amino group is a poor nucleophile due to the mesomeric electron withdrawal from the pyridine ring and the inductive pull of the C2-ester. Solution: Do not rely on standard room-temperature stirring. Perform the reaction neat (solvent-free) at 110 °C. The absence of solvent maximizes the collision frequency between the deactivated amine and EMME, effectively overcoming the high activation energy barrier.

Q2: During the thermal cyclization step, my reaction turns into a black, insoluble tar. How do I prevent this? Causality: The 6π-electrocyclization requires extreme heat (~250 °C). At these temperatures, the enamine intermediate can undergo either the desired unimolecular cyclization or a competing bimolecular polymerization. Batch heating causes a high concentration of the intermediate to polymerize before it can cyclize. Solution: Utilize the "infinite dilution" technique. Pre-heat your high-boiling solvent (e.g., Dowtherm A) to 250 °C, and add the intermediate dropwise. This kinetically favors the intramolecular cyclization pathway over intermolecular degradation.

Q3: I am observing the formation of a decarboxylated byproduct instead of the target cyclized scaffold. What is happening? Causality: The ethyl ester at the C2-position is highly susceptible to hydrolysis if adventitious water is present at 250 °C. Once hydrolyzed to a carboxylic acid, the molecule undergoes rapid thermal decarboxylation, destroying the pharmacophore. Solution: Rigorously dry all solvents using 3Å molecular sieves and ensure the reaction is purged with ultra-high-purity Argon.

Q4: Is there a risk of the cyclization occurring at the C4 position instead of the C6 position? Causality: Theoretically, the C5-enamine can cyclize onto either C4 or C6. However, the C3-methyl group exerts severe steric hindrance on the C4 position. Therefore, the transition state for C4-cyclization is energetically unfavorable, and the reaction proceeds almost exclusively at the C6 position to yield the 1,5-naphthyridine architecture.

Quantitative Data: Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the resulting yield/purity during the thermal cyclization phase.

Solvent SystemTemp (°C)Addition MethodYield (%)Purity (HPLC %)Primary Impurity Profile
Toluene110Batch0N/AUnreacted Intermediate
Diphenyl ether200Batch1545Tarry polymeric networks
Dowtherm A250Batch3570Tarry polymeric networks
Dowtherm A 250 Dropwise 78 95 Ester hydrolysis (<2%)

Self-Validating Experimental Protocol

This protocol details the optimized Gould-Jacobs cyclization of Ethyl 5-amino-3-methylpicolinate. It is designed as a self-validating system; do not proceed to the next phase unless the validation checkpoint is met.

Workflow A Ethyl 5-amino-3-methylpicolinate B Condensation with EMME A->B + EMME, 110°C C Enamine Intermediate B->C - EtOH D Thermal Cyclization C->D Dowtherm A, 250°C G Decarboxylated Byproduct C->G Trace H2O / Hydrolysis E 1,5-Naphthyridine Scaffold D->E 6π-electrocyclization (C6) F Tarry Polymers D->F Intermolecular reaction

Figure 2: Gould-Jacobs cyclization workflow and common failure pathways.

Phase 1: Enamine Condensation
  • Setup: Charge a dry, argon-purged 100 mL round-bottom flask with Ethyl 5-amino-3-methylpicolinate (1.0 eq, 10 mmol) and diethyl ethoxymethylenemalonate (EMME, 1.2 eq, 12 mmol).

  • Execution: Heat the neat mixture to 110 °C for 4 hours. Connect a short-path distillation head to continuously remove the ethanol byproduct.

  • Causality: Removing ethanol leverages Le Chatelier's principle, driving the thermodynamically challenging condensation of the deactivated amine to completion.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. The starting material mass (

    
     180.2) must be completely absent, replaced by the enamine intermediate mass (
    
    
    
    350.4). If starting material remains, add 0.1 eq of ZnCl₂ and heat for an additional hour.
Phase 2: Thermal 6π-Electrocyclization
  • Setup: In a separate 250 mL three-neck flask equipped with an addition funnel and reflux condenser, add 50 mL of anhydrous Dowtherm A.

  • Validation Checkpoint: Perform a Karl Fischer titration on the Dowtherm A. Water content must be <50 ppm to prevent ester hydrolysis at high temperatures.

  • Execution: Heat the Dowtherm A to a vigorous reflux (approx. 250 °C). Dissolve the crude enamine intermediate from Phase 1 in 10 mL of warm Dowtherm A.

  • Dropwise Addition: Add the intermediate solution dropwise over exactly 45 minutes.

  • Causality: This slow addition ensures the intermediate is instantly consumed by the unimolecular cyclization upon hitting the hot solvent, preventing the buildup of unreacted molecules that would otherwise collide and polymerize into tar.

  • Isolation: Once addition is complete, stir for 15 minutes, then remove from heat. As the mixture cools to room temperature, the target 1,5-naphthyridine derivative will spontaneously precipitate. Filter and wash thoroughly with hexanes to remove residual Dowtherm A.

References

  • Title: US9663526B2 - Aminopyrimidinyl compounds Source: Google Patents URL
  • Title: EP3617195A1 - NOVEL TETRAHYDRONAPHTHYL UREA DERIVATIVES Source: Google Patents URL

Technical Support Center: Stability & Handling of Ethyl 5-amino-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profile

Ethyl 5-amino-3-methylpicolinate (CAS: 1805595-78-1) is a highly versatile pyridine building block frequently utilized in the synthesis of advanced therapeutics, including Janus Kinase (JAK) and Tropomyosin receptor kinase A (TrkA) inhibitors [1]. While the heterocyclic core and the 5-amino group demonstrate robust stability across a wide pH range, the C2 ethyl ester is the molecule's primary vulnerability under basic conditions.

As a Senior Application Scientist, I have designed this guide to provide mechanistic insights, troubleshooting workflows, and self-validating protocols to help you prevent unwanted degradation or to harness the molecule's reactivity purposefully during your synthetic campaigns.

Mechanistic Insights: Reactivity Under Basic Conditions

Understanding the causality behind the molecule's degradation is critical for rational experimental design.

The BAc2 Hydrolysis Pathway: Under aqueous alkaline conditions (e.g., NaOH, LiOH), the ester undergoes rapid base-catalyzed acyl-oxygen fission (BAc2 mechanism) [2]. The proximity of the pyridine nitrogen exerts a strong inductive electron-withdrawing effect (-I effect), rendering the C2 ester carbonyl highly electrophilic. Although the 5-amino group contributes electron density via resonance (+M effect), it is insufficient to counteract the activation provided by the electron-deficient heterocyclic core. Consequently, saponification to 5-amino-3-methylpicolinic acid occurs rapidly at pH > 10.

Aminolysis and Transamidation: When exposed to primary amines (such as ethanolic methylamine) under basic conditions and elevated temperatures (e.g., 100°C), the ethyl ester acts as an efficient leaving group, resulting in the formation of picolinamide derivatives. This pathway is frequently exploited in drug discovery to install functionalized amides directly from the ester [3].

BaseReactivity Start Ethyl 5-amino-3-methylpicolinate (Intact Ester) BaseAq Aqueous Base (e.g., NaOH, pH > 10) Start->BaseAq BaseAmine Primary Amines (e.g., MeNH2, Heat) Start->BaseAmine Hydrolysis BAc2 Hydrolysis (Saponification) BaseAq->Hydrolysis Amidation Aminolysis (Transamidation) BaseAmine->Amidation AcidProduct 5-amino-3-methylpicolinic acid (Water-Soluble Salt) Hydrolysis->AcidProduct AmideProduct 5-amino-3-methyl-N-methylpicolinamide (Target/Byproduct) Amidation->AmideProduct

Divergent reactivity pathways of Ethyl 5-amino-3-methylpicolinate under basic conditions.

Quantitative Stability Data

To facilitate rapid decision-making, the following table summarizes the stability of the ester under various standard laboratory conditions.

Reagent / ConditionSolvent SystemTemp (°C)TimePredominant Outcome
1.0 M NaOH (aq) THF / H₂O (1:1)25°C< 1 hrComplete hydrolysis to picolinic acid [2]
30% Methylamine Ethanol100°C18 hrsComplete conversion to N-methylpicolinamide [1]
K₂CO₃ (2.0 eq) DMF80°C24 hrsStable (Intact ethyl ester)
Sat. NaHCO₃ (aq) EtOAc / H₂O25°C12 hrsStable (Safe for aqueous workup)
LiOH·H₂O (1.0 eq) Dioxane / H₂O25°C4 hrsControlled hydrolysis to picolinic acid [4]

Troubleshooting Guide & FAQs

Q1: I am losing my product mass during the aqueous workup after a base-mediated cross-coupling. Where is it going? Root Cause: If you used a strong aqueous base (like NaOH or KOH) to quench or wash the reaction, the ethyl ester likely hydrolyzed into 5-amino-3-methylpicolinic acid. Because it is a pyridine carboxylic acid, it forms a highly water-soluble carboxylate salt under basic conditions and remains completely dissolved in the aqueous layer [5]. Solution: Shift your workup to milder conditions. Quench with saturated aqueous NH₄Cl or NaHCO₃ to maintain a pH of 7–8. If hydrolysis has already occurred, carefully acidify the aqueous layer to the molecule's isoelectric point (pI ~4.5–5.5) using 1M HCl to precipitate the zwitterionic acid.

Q2: Can I use amine bases like triethylamine (TEA) or DIPEA without risking degradation? Root Cause: Yes. Tertiary amines like TEA and DIPEA are sterically hindered and non-nucleophilic. They provide the necessary basicity for cross-coupling or protection steps without acting as nucleophiles at the ester carbonyl. Solution: Use TEA or DIPEA in anhydrous aprotic solvents (e.g., DCM, DMF, THF). Avoid primary or secondary amines unless amidation is your explicit synthetic goal [6].

Q3: My ester is transesterifying when I use methanolic bases. How do I prevent this? Root Cause: Alkoxide bases (e.g., NaOMe) in methanol will rapidly undergo transesterification with the ethyl ester via a tetrahedral intermediate, yielding the methyl ester byproduct. Solution: Match the solvent to the ester. If you must use an alkoxide base, use Sodium Ethoxide (NaOEt) in Ethanol to ensure that any transesterification simply regenerates your starting ethyl ester.

Self-Validating Experimental Protocols

Protocol A: Safe Alkaline Workup for Intact Ester Preservation

Objective: Isolate Ethyl 5-amino-3-methylpicolinate from a basic reaction mixture without inducing BAc2 hydrolysis.

  • Quench: Cool the reaction mixture to 0–5°C. Slowly add a half-saturated solution of aqueous Ammonium Chloride (NH₄Cl) until the pH reaches ~7.5.

    • Self-Validation: Use pH indicator strips; the solution must strictly not exceed pH 8.5 to prevent hydroxide accumulation.

  • Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) (3× volume of the aqueous layer).

  • Phase Separation: Vigorously shake and allow the layers to separate. The intact ester will partition into the upper organic layer.

  • Washing: Wash the organic layer once with brine to remove residual water and water-soluble inorganic impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at < 40°C to prevent thermal degradation.

    • Self-Validation: TLC (Hexanes:EtOAc 1:1) should show a single spot with an R_f ~0.4–0.5, distinct from the baseline-sticking picolinic acid.

WorkupWorkflow Step1 Basic Reaction Mixture (Contains Intact Ester) Step2 Quench at 0°C (Sat. NH4Cl) Step1->Step2 Step3 pH Validation (Target pH 7.5 - 8.5) Step2->Step3 Step4 Liquid-Liquid Extraction (EtOAc / H2O) Step3->Step4 Step5 Organic Layer (Intact Ethyl Ester) Step4->Step5 Step6 Aqueous Layer (Inorganic Salts) Step4->Step6

Safe aqueous workup workflow to prevent base-catalyzed hydrolysis of the ethyl ester.

Protocol B: Controlled Hydrolysis to 5-amino-3-methylpicolinic acid

Objective: Intentionally hydrolyze the ester to the corresponding carboxylic acid while avoiding inorganic salt contamination [4].

  • Reaction Setup: Dissolve Ethyl 5-amino-3-methylpicolinate (1.0 eq) in a 1:1 mixture of Dioxane and H₂O.

  • Base Addition: Add exactly 1.05 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O). Stir at room temperature for 4 hours.

  • Reaction Monitoring:

    • Self-Validation: Analyze by LC-MS or TLC. The starting material peak must completely disappear, replaced by a more polar peak (the carboxylate).

  • Neutralization: Carefully add exactly 1.05 equivalents of Trifluoroacetic acid (TFA) or 1M HCl to reach the isoelectric point (pH ~5.0).

    • Causality: Over-acidification will protonate the pyridine nitrogen and the 5-amino group, creating highly soluble cationic salts that cannot be extracted or precipitated.

  • Isolation: Evaporate the mixture to near dryness. Add a minimal amount of cold water to precipitate the zwitterionic carboxylic acid. Filter and dry under vacuum.

References

  • Title: US Patent 10,980,815 B2 - Aminopyrimidinyl compounds Source: Google Patents URL
  • Title: WO2016027195A1 - Aminopyrimidinyl compounds as jak inhibitors Source: Google Patents URL
  • Title: US Patent 2,758,999 A - Esterification of pyridine carboxylic acids Source: Google Patents URL
  • Title: Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Source: ResearchGate URL: [Link]

  • Title: EP 3617195 A1 - Novel Tetrahydronaphthyl Urea Derivatives Source: European Patent Office URL

Sources

Technical Support Center: Optimizing Column Chromatography Gradients for Aminopyridine Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges posed by aminopyridine esters . These molecules possess a highly basic and polar aminopyridine core coupled with a base/acid-sensitive ester moiety. This dual nature creates a "tug-of-war" during purification: the basic nitrogen atoms strongly interact with acidic silanols on standard silica, causing severe tailing, while the ester group restricts the use of aggressive pH modifiers.

This guide provides field-proven, self-validating troubleshooting strategies and methodologies to help you master these complex separations.

Diagnostic Workflow: Resolving Amine Tailing

Workflow Step1 Observe Tailing on Bare Silica TLC Step2 Assess Ester Stability Step1->Step2 Step3A Labile Ester (High Hydrolysis Risk) Step2->Step3A Base Sensitive Step3B Stable Ester (Low Hydrolysis Risk) Step2->Step3B Base Tolerant Step4A Add 0.1-1% TEA to Mobile Phase (Sterically Hindered Base) Step3A->Step4A Step4B Add 1% NH4OH or TEA to Mobile Phase Step3B->Step4B Step5 Re-evaluate TLC Spot Shape Step4A->Step5 Step4B->Step5 Step6A Success: Sharp Spot (Rf 0.2-0.4) Proceed to Flash Column Step5->Step6A Resolved Step6B Fail: Persistent Tailing Switch to NH2-Silica or C18 Step5->Step6B Unresolved

Troubleshooting workflow for resolving aminopyridine ester tailing on silica gel.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my aminopyridine ester streak so badly on standard silica gel, and what is the mechanistic cause? A1: The primary cause of streaking is the secondary interaction between the basic pyridine nitrogen (and exocyclic amine) and the acidic silanol groups (Si-OH) on the bare silica gel surface. Bare silica acts as a Brønsted acid. When a basic aminopyridine travels through the column, it becomes partially protonated by these silanols, leading to strong ionic binding, irreversible adsorption, and severe tailing 12.

Q2: How do I choose a mobile phase modifier to fix this without hydrolyzing my ester? A2: You must deactivate the silica using a "silanol suppressor" 3. Because your compound contains an ester, nucleophilic bases like ammonium hydroxide (NH₄OH) pose a high risk of ester aminolysis or hydrolysis. Mechanistic Solution: Triethylamine (TEA) is the optimal choice. Its three ethyl groups provide significant steric bulk, making it a strong base in organic solvents but a very poor nucleophile 4. By adding 0.1%–1.0% (v/v) TEA to your mobile phase, TEA outcompetes the aminopyridine for the acidic silanol sites, deactivating the column and allowing the compound to elute freely without attacking the ester 15.

Q3: If TEA modification fails or my ester is extremely labile, when should I switch to Amino-functionalized (NH2) silica? A3: If you are using >2% TEA and still observing tailing, switch to NH2-functionalized silica. Amino silica covalently masks the silanol groups with aminopropyl silanes, entirely eliminating the Brønsted acid sites 62. This allows you to elute basic aminopyridines using standard neutral organic solvents without any basic additives, perfectly preserving the ester's integrity 2.

Q4: For Reversed-Phase (C18) purification, how do I optimize the gradient and pH? A4: In reversed-phase chromatography, we follow the "2-pH Rule": the mobile phase pH should be 2 units above or below the analyte's pKa to ensure it is fully in one ionization state 7. Mechanistic Solution: Raising the pH > 9 forces aminopyridines into the hydrophobic free-base form, increasing retention 7. However, pH > 9 will rapidly hydrolyze your ester. Therefore, you must use the low-pH strategy . Using 0.1% Trifluoroacetic acid (TFA) or a 10-20 mM phosphate buffer at pH 2.5 fully protonates the aminopyridine and neutralizes the surface silanols (preventing ion exchange) 3 [[7]]().

Data Presentation: Modifier & Phase Selection Matrix
Modifier / Stationary PhaseMechanism of ActionEster CompatibilityRecommended Concentration
Triethylamine (TEA) on Bare Silica Competes for acidic silanols; steric bulk prevents nucleophilic attack.Excellent 0.1% - 1.0% (v/v)
Ammonium Hydroxide (NH₄OH) on Bare Silica Deactivates silanols; highly nucleophilic.Poor (Risk of aminolysis)1% in MeOH (Use with caution)
0.1% TFA on C18 (Reversed-Phase) Protonates amine and neutralizes silanols at pH ~2.Good (Resistant to mild acid)0.1% (v/v) in H₂O/MeCN
Amino-Functionalized (NH2) Silica Covalently masks silanols with aminopropyl groups.Excellent N/A (No additive needed)
Experimental Protocols
Protocol 1: Silica Gel Deactivation and Gradient Elution with TEA

This self-validating protocol ensures the column is properly buffered before the ester is introduced, preventing on-column degradation.

  • Mobile Phase Preparation: Prepare your desired gradient (e.g., Hexane/EtOAc or DCM/MeOH). Add exactly 0.5% (v/v) Triethylamine (TEA) to both the weak and strong solvent lines to maintain a constant modifier concentration throughout the run 1.

  • Column Equilibration (Critical Step): Flush the bare silica column with at least 3 to 5 column volumes (CV) of the TEA-modified weak solvent. Causality: Silica gel must be fully saturated with TEA to neutralize the Brønsted acid sites before the aminopyridine ester is loaded.

  • Sample Loading: Dissolve the crude mixture in the minimum volume of the weak solvent. If the compound is insoluble, use a dry-loading technique by adsorbing the sample onto a small amount of TEA-deactivated silica.

  • Elution and Monitoring: Run the gradient. The basic aminopyridine will elute freely without tailing, while the sterically hindered nature of TEA protects the ester from cleavage [[4]]().

Protocol 2: Reversed-Phase (C18) Optimization for Aminopyridine Esters

When normal phase fails, reversed-phase chromatography offers superior resolution, provided the pH is controlled to protect the ester.

RP_Logic Start Reversed-Phase (C18) Optimization for Aminopyridine Esters Rule Apply the 2-pH Rule (Aminopyridine pKa ~6.0) Start->Rule High_pH High pH Strategy (pH > 8.0) Deprotonates Amine Rule->High_pH Low_pH Low pH Strategy (pH < 4.0) Protonates Amine & Silanols Rule->Low_pH Risk High Risk of Ester Hydrolysis! Avoid for Labile Esters High_pH->Risk Safe Safe for Esters Use 0.1% TFA or pH 2.5 Buffer Low_pH->Safe Action Start Gradient at 5% Organic Due to High Analyte Polarity Safe->Action

Reversed-phase pH selection logic balancing amine peak shape and ester stability.

  • Buffer Selection: Prepare Mobile Phase A (Aqueous): Water with 0.1% Trifluoroacetic acid (TFA) or 20 mM potassium phosphate buffer (pH 2.5) 3. Prepare Mobile Phase B (Organic): Acetonitrile with 0.1% TFA.

  • Gradient Design: Because the low pH protonates the aminopyridine (forming a highly polar salt), it will elute very early. Start the gradient at 2-5% B and hold for 2 CVs before applying a shallow ramp (e.g., 5% to 40% B over 15 CVs).

  • Execution: Load the sample and run the gradient. The acidic pH neutralizes surface silanols on the C18 silica (preventing tailing) while keeping the ester safe from base-catalyzed hydrolysis [[7]]().

References
  • BDMAEE. Understanding the volatile nature and strong basicity of triethylamine in organic synthesis. Available at:[Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at:[Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • Sorbent Technologies, Inc. Amino HPLC Semi-Prep. Available at:[Link]

  • Biotage. Ionizable compound purification using reversed-phase flash column chromatography. Available at:[Link]

Sources

Validation & Comparative

A Comparative Guide to IR Spectroscopy of Picolinates: Unraveling the Vibrational Signatures of Ester and Amine Functionalities

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, a precise understanding of molecular structure is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for the elucidation of functional groups, offering a rapid and non-destructive method for structural confirmation. This guide provides an in-depth comparison of the characteristic IR spectroscopic peaks for ester and amine groups, with a specific focus on their manifestation in picolinate-containing molecules. By understanding the underlying principles and potential spectral shifts, scientists can confidently interpret their data and accelerate their research.

The Foundation: Understanding Vibrational Spectroscopy

At its core, IR spectroscopy measures the vibrations of atoms within a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. The position of these absorption bands, measured in wavenumbers (cm⁻¹), is characteristic of the types of bonds and functional groups present.[1][2]

This guide will dissect the key vibrational modes associated with ester and amine groups and explore how the electronic environment of the picolinate ring system influences these signatures.

The Ester Functional Group: A Tale of Two Stretches

The ester group (-COOR) is defined by two key vibrational modes that give rise to strong and readily identifiable peaks in an IR spectrum.

The Carbonyl (C=O) Stretch: The Most Prominent Peak

The most intense and diagnostic absorption for an ester is the carbonyl (C=O) stretching vibration.[3][4] For aliphatic esters, this peak typically appears in the range of 1750-1735 cm⁻¹ .[4][5][6] However, several factors can influence the precise position of this absorption.[1][7]

  • Conjugation: When the ester's carbonyl group is conjugated with a double bond or an aromatic ring, as is the case in picolinates, the C=O stretching frequency is lowered.[1][3] This is due to the delocalization of π-electrons, which reduces the double-bond character of the carbonyl group, thereby weakening the bond and decreasing the energy required to stretch it.[2] For α,β-unsaturated or aryl-substituted esters, the C=O stretch is typically observed in the range of 1730-1715 cm⁻¹ .[4][5]

  • Electronic Effects: The electronegativity of substituents attached to the carbonyl carbon can also play a role.[7] Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups can decrease it.[2][8] In picolinates, the nitrogen atom in the pyridine ring exerts an electron-withdrawing inductive effect, which can slightly counteract the frequency-lowering resonance effect.

The Carbon-Oxygen (C-O) Stretches: The Supporting Evidence

In addition to the prominent C=O stretch, esters also exhibit two C-O stretching vibrations in the fingerprint region of the spectrum, typically between 1300 and 1000 cm⁻¹ .[3][4][5][9] These bands arise from the C-O bond adjacent to the carbonyl group and the C-O bond of the alcohol moiety. While this region can be complex, the presence of at least one strong, broad absorption in this range provides strong confirmatory evidence for an ester functional group.[3]

The Primary Amine Functional Group: Characteristic N-H Vibrations

Primary amines (-NH₂) are characterized by several distinct vibrational modes involving the nitrogen-hydrogen bonds.

The N-H Stretch: A Doublet of Information

The most diagnostic feature of a primary amine is the presence of two N-H stretching bands in the region of 3500-3300 cm⁻¹ .[10][11][12] These two bands arise from the asymmetric and symmetric stretching vibrations of the two N-H bonds.[10][13]

  • Asymmetric Stretch: Occurs at a higher frequency.

  • Symmetric Stretch: Occurs at a lower frequency.

The intensity of these bands is typically weaker and the peaks are sharper compared to the broad O-H stretching bands of alcohols, which appear in a similar region.[10] The presence of hydrogen bonding can cause these peaks to broaden and shift to lower wavenumbers.[11]

The N-H Bend (Scissoring): A Key Bending Vibration

Primary amines also exhibit a characteristic N-H bending vibration, often referred to as a "scissoring" mode, in the range of 1650-1580 cm⁻¹ .[10][14] This absorption can sometimes be mistaken for a C=C double bond, so careful analysis of the entire spectrum is crucial.

The C-N Stretch: A Less Conspicuous Peak

The C-N stretching vibration for aromatic amines typically appears as a strong band in the region of 1335-1250 cm⁻¹ .[10] For aliphatic amines, this absorption is found at a lower frequency, between 1250-1020 cm⁻¹.[10]

Picolinates: A Fusion of Ester and Aromatic Amine-like Features

Picolinates are derivatives of picolinic acid, which is a pyridine ring with a carboxylic acid substituent at the 2-position.[15] When the carboxylic acid is esterified, the resulting picolinate ester contains both an ester functional group and a pyridine ring, which has electronic properties similar to an aromatic amine.

The IR spectrum of a picolinate, such as methyl picolinate, will therefore exhibit the characteristic peaks of both an ester and the pyridine ring system. The presence of the nitrogen atom in the pyridine ring influences the electronic distribution within the molecule, which can lead to shifts in the expected peak positions. For instance, in chromium(III) picolinate, coordination of the chromium ion to the pyridine nitrogen results in a shift of the C=N vibration from 1602.4 cm⁻¹ in free picolinic acid to 1565.9 cm⁻¹.[16]

Comparative Summary of Key IR Peaks

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)Key Characteristics in Picolinates
Ester C=O Stretch1750-1735 (aliphatic)[4][5][6]Shifted to ~1730-1715 cm⁻¹ due to conjugation with the pyridine ring.[4][5]
C-O Stretches1300-1000[3][4][5][9]Two or more bands, often strong and broad.
Primary Amine N-H Stretches3500-3300[10][11][12]Two distinct peaks (asymmetric and symmetric).
N-H Bend (Scissoring)1650-1580[10][14]Medium to strong absorption.
C-N Stretch (Aromatic)1335-1250[10]Strong absorption.
Pyridine Ring C=C and C=N Stretches~1600-1450Multiple bands characteristic of the aromatic system.

Experimental Protocol: Acquiring an IR Spectrum of a Picolinate Sample

This section provides a generalized workflow for obtaining a high-quality FTIR spectrum of a picolinate compound.

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Picolinate Sample Grind Grind with KBr (Solid) or Dissolve in Solvent (Liquid) Sample->Grind Choose method based on sample state Press Press into Pellet (Solid) or Place in Salt Plates (Liquid) Grind->Press Place Place Sample in FTIR Spectrometer Press->Place Background Collect Background Spectrum Place->Background SampleScan Collect Sample Spectrum Background->SampleScan Ratioed against sample Process Process Spectrum (e.g., Baseline Correction) SampleScan->Process Identify Identify Characteristic Peaks Process->Identify Compare Compare with Reference Spectra Identify->Compare Interpret Interpret Spectrum Compare->Interpret

Caption: General workflow for FTIR analysis of picolinate samples.

Step-by-Step Methodology:

  • Sample Preparation:

    • For Solid Samples (e.g., crystalline picolinates):

      • Take a small amount of the sample (1-2 mg) and grind it thoroughly with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

      • Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent pellet.

    • For Liquid Samples:

      • Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Gently press the plates together to form a thin film.

    • For Solutions:

      • Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride). The solvent should not have significant absorptions in the regions of interest.

      • Place the solution in a liquid cell of appropriate path length.

  • Background Spectrum Acquisition:

    • Place the empty sample holder (KBr pellet holder, clean salt plates, or solvent-filled cell) into the FTIR spectrometer.

    • Run a background scan to record the spectrum of the sample matrix and the instrument's environment. This will be subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Place the prepared sample into the spectrometer.

    • Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary data processing, such as baseline correction or smoothing.

    • Identify the key absorption peaks and record their wavenumbers.

    • Compare the observed peaks with the expected values for ester and amine functional groups, as well as the pyridine ring, to confirm the structure of the picolinate.

Conclusion

IR spectroscopy is an indispensable tool for the structural characterization of picolinates in pharmaceutical and chemical research. A thorough understanding of the characteristic vibrational frequencies for ester and amine groups, and how they are influenced by the electronic nature of the picolinate ring, allows for confident and accurate spectral interpretation. By following a systematic approach to data acquisition and analysis, researchers can effectively leverage the power of IR spectroscopy to verify molecular structures and advance their scientific endeavors.

References

  • Identify and explain three factors that influence the carbonyl stretching frequency for C=O. (2023). Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Introduction to Spectroscopy.
  • Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry. Available at: [Link]

  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary. Available at: [Link]

  • IR Spectroscopy Tutorial: Esters. (n.d.). University of Calgary. Available at: [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Available at: [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Available at: [Link]

  • Fair, A. S., & Tokmakoff, A. (2016). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. The Journal of Physical Chemistry B, 120(23), 5087–5096. Available at: [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. (n.d.). DAV University. Available at: [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Available at: [Link]

  • Chromium(III) picolinate. (n.d.). Wikipedia. Available at: [Link]

  • Picolinic acid. (n.d.). Wikipedia. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy, 34(3), 22-26. Available at: [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Available at: [Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra. (2023). Rocky Mountain Labs. Available at: [Link]

  • IR Spectroscopy - Factors affecting position of carbonyl stretching frequency. (2023). YouTube. Available at: [Link]

  • 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Available at: [Link]

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A Senior Application Scientist's Guide to Elemental Analysis Standards for Ethyl 5-amino-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise determination of the elemental composition of a novel chemical entity is a foundational step in its characterization. It serves as a primary indicator of purity and corroborates the compound's proposed molecular structure. This guide provides an in-depth, objective comparison of elemental analysis standards for the verification of Ethyl 5-amino-3-methylpicolinate, a heterocyclic compound of interest in pharmaceutical research. We will delve into the theoretical underpinnings, compare commercially available standards, and provide a detailed experimental protocol grounded in established methodologies.

The Foundational Importance of Elemental Analysis

Elemental analysis, specifically the determination of carbon (C), hydrogen (H), and nitrogen (N), provides the empirical formula of a compound. This is achieved through a process known as combustion analysis.[1][2] The sample is combusted in a high-oxygen environment, converting the elements into simple gases (CO₂, H₂O, and N₂).[2][3] These gases are then separated and quantified by a detector, allowing for the calculation of the mass percentage of each element in the original sample.[3][4] The congruence of these experimentally determined percentages with the theoretical values calculated from the expected molecular formula is a critical measure of a sample's purity and identity.

Theoretical Elemental Composition of Ethyl 5-amino-3-methylpicolinate

To establish a baseline for our analysis, we must first calculate the theoretical elemental composition of a relevant analogue, Ethyl 3-amino-6-methylpicolinate, which shares the same molecular formula as our target compound.

Molecular Formula: C₉H₁₂N₂O₂

Molecular Weight: 180.20 g/mol

The theoretical percentages of Carbon, Hydrogen, and Nitrogen are calculated as follows:

  • Carbon (C): (9 * 12.011 g/mol ) / 180.20 g/mol * 100% = 59.99%

  • Hydrogen (H): (12 * 1.008 g/mol ) / 180.20 g/mol * 100% = 6.71%

  • Nitrogen (N): (2 * 14.007 g/mol ) / 180.20 g/mol * 100% = 15.55%

These theoretical values serve as the benchmark against which our experimental results will be compared.

A Comparative Guide to Commercially Available Elemental Analysis Standards

The accuracy of elemental analysis is fundamentally dependent on the quality of the standards used for instrument calibration. An ideal standard is a stable, non-hygroscopic, and highly pure compound with a precisely known elemental composition. For the analysis of a nitrogen-containing heterocyclic compound like Ethyl 5-amino-3-methylpicolinate, it is crucial to select standards that are matrix-matched or have been proven effective for similar compounds.[5]

Below is a comparison of three widely used and commercially available elemental analysis standards:

StandardMolecular FormulaTheoretical C%Theoretical H%Theoretical N%Key Attributes
Acetanilide C₈H₉NO71.09%6.71%10.36%High purity, stable, widely available, and recommended by many instrument manufacturers.[6][7] Serves as an excellent general-purpose standard for CHN analysis.
Atropine C₁₇H₂₃NO₃70.56%8.01%4.84%A complex alkaloid that can be used to verify performance with more complex, multi-functional molecules.[8][9] Its lower nitrogen content provides a different calibration point.
Sulfanilamide C₆H₈N₂O₂S41.85%4.68%16.27%Contains sulfur, making it a versatile standard for CHNS analysis. Its nitrogen content is closer to that of Ethyl 5-amino-3-methylpicolinate, offering a more direct calibration comparison.[3][10]

Experimental Protocol: CHN Analysis of Ethyl 5-amino-3-methylpicolinate

This protocol outlines a standardized procedure for the determination of Carbon, Hydrogen, and Nitrogen in Ethyl 5-amino-3-methylpicolinate using a modern elemental analyzer. The methodology is based on the principles described in ASTM D5291, a standard test method for the instrumental determination of C, H, and N.[11][12][13][14][15]

Sample and Standard Preparation
  • Drying: Ensure both the Ethyl 5-amino-3-methylpicolinate sample and the chosen standards (Acetanilide, Atropine, or Sulfanilamide) are thoroughly dried to remove any residual moisture, which can significantly impact hydrogen and oxygen (if measured) values. Drying in a vacuum oven at a temperature below the compound's melting point is recommended.

  • Homogenization: The sample must be homogenous.[2] If the sample is crystalline, gently grind it to a fine powder using a clean agate mortar and pestle to ensure representative sampling.

  • Weighing: Accurately weigh 1-3 mg of the sample and each standard into tin capsules using a microbalance.[16] The precise weight is critical for accurate percentage calculations. Record the weight to at least four decimal places.

  • Encapsulation: Carefully fold the tin capsules to enclose the sample completely, ensuring no sample is lost. Compress the capsule into a small, tight ball.

Instrument Setup and Calibration
  • Instrument Parameters: Set up the elemental analyzer according to the manufacturer's instructions. Typical parameters include:

    • Combustion Furnace Temperature: 900-1000 °C

    • Reduction Furnace Temperature: 600-700 °C

    • Helium Carrier Gas Flow Rate: 100-150 mL/min

    • Oxygen Flow Rate (for combustion): 200-250 mL/min

  • Blank Analysis: Analyze several empty tin capsules to determine the instrument blank. The blank values for C, H, and N should be negligible.

  • Calibration:

    • Analyze 3-5 replicates of each of the chosen certified reference materials (e.g., Acetanilide, Atropine, and Sulfanilamide).

    • The instrument software will generate a calibration curve for each element by plotting the detector response against the known mass of the element in the standard.

    • The calibration should be linear with a correlation coefficient (R²) > 0.999.

Sample Analysis
  • Analysis Sequence: Analyze the prepared Ethyl 5-amino-3-methylpicolinate samples. It is good practice to run a standard check sample after every 10-15 unknown samples to verify the stability of the calibration.

  • Replicates: Analyze at least three replicates of the Ethyl 5-amino-3-methylpicolinate sample to assess the precision of the measurement.

Data Analysis and Interpretation

The instrument's software will automatically calculate the percentage of C, H, and N in the unknown sample based on the calibration curve and the sample weight.

  • Calculate the Mean and Standard Deviation: Determine the average percentage and the standard deviation for the replicate analyses of your sample.

  • Compare with Theoretical Values: Compare the experimentally determined mean percentages with the theoretical values calculated earlier.

  • Acceptance Criteria: For pharmaceutical applications, the experimentally determined values should typically be within ±0.4% of the theoretical values.[17] A larger deviation may indicate the presence of impurities or residual solvent.

Visualizing the Workflow and Standard Comparison

To better illustrate the logical flow of the elemental analysis process and the comparison of standards, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Drying Drying of Sample & Standards Homogenization Homogenization of Sample Drying->Homogenization Weighing Accurate Weighing (1-3 mg) Homogenization->Weighing Encapsulation Encapsulation in Tin Foil Weighing->Encapsulation Blank Blank Analysis (Empty Tin Foil) Encapsulation->Blank Calibration Calibration with Standards Blank->Calibration SampleRun Sample Analysis (Replicates) Calibration->SampleRun Calculation Software Calculation of %C, %H, %N SampleRun->Calculation Comparison Comparison with Theoretical Values Calculation->Comparison Validation Validation (±0.4% Agreement) Comparison->Validation

Caption: Experimental workflow for CHN elemental analysis.

StandardComparison cluster_standards Elemental Analysis Standards cluster_criteria Selection Criteria Acetanilide Acetanilide C: 71.09%, H: 6.71%, N: 10.36% Purity High Purity & Stability Acetanilide->Purity Matrix Matrix Similarity Acetanilide->Matrix Atropine Atropine C: 70.56%, H: 8.01%, N: 4.84% Atropine->Purity Sulfanilamide Sulfanilamide C: 41.85%, H: 4.68%, N: 16.27% Sulfanilamide->Purity Sulfanilamide->Matrix N_Content Nitrogen Content Proximity Sulfanilamide->N_Content

Caption: Comparison of common elemental analysis standards.

Conclusion

The elemental analysis of Ethyl 5-amino-3-methylpicolinate is a critical step in its characterization, providing essential data on its purity and elemental composition. The selection of appropriate, high-purity standards such as Acetanilide, Atropine, or Sulfanilamide is paramount for accurate instrument calibration. By following a rigorous experimental protocol grounded in established methods like ASTM D5291, researchers can obtain reliable and reproducible data. The close agreement of experimental results with the theoretical elemental composition provides a high degree of confidence in the identity and purity of the synthesized compound, a cornerstone of robust drug development.

References

  • ASTM D5291-21, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2021,

  • ICH, Q3D(R2) Guideline for Elemental Impurities, 2022, [Link]

  • United States Pharmacopeia (USP). General Chapter <232> Elemental Impurities—Limits. [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • Royal Society of Chemistry. CHNS Elemental Analysers. AMC Technical Briefs, No. 29, April 2008. [Link]

  • Alpha Resources. Sulphanilamide (Oas). [Link]

  • Wikipedia. Combustion analysis. [Link]

  • RSSL. Elemental Analysis Techniques. [Link]

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Validating synthesis of Ethyl 5-amino-3-methylpicolinate via melting point

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical chemists, and drug development professionals evaluating purity validation methodologies for critical pharmaceutical intermediates.

Executive Summary

Ethyl 5-amino-3-methylpicolinate (CAS: 1805595-78-1) is a highly valued intermediate utilized in the synthesis of advanced therapeutics, most notably Janus Kinase (JAK1/TYK2) inhibitors[1] and Tropomyosin receptor kinase A (TrkA) inhibitors[2]. Because this compound serves as a foundational building block for subsequent complex coupling reactions, ensuring its absolute purity is a critical quality control (QC) gateway.

This guide objectively compares the efficacy of Melting Point (MP) Analysis against orthogonal techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy —for validating the synthesis of Ethyl 5-amino-3-methylpicolinate. By examining the causality behind experimental choices, we provide a self-validating framework for batch release and purity assessment.

Synthesis Workflow and Impurity Profiling

To understand how to validate the purity of Ethyl 5-amino-3-methylpicolinate, one must first understand its synthetic origins and potential degradation pathways. The compound is typically synthesized via the catalytic reduction of ethyl 3-methyl-5-nitropicolinate using palladium on carbon (Pd/C) under a hydrogen atmosphere, or via the amination of halogenated picolinate precursors in ethanolic methylamine[3][4].

The Causality of Impurities: Incomplete reduction can leave trace nitro-aromatics, while over-reaction or poor solvent purging can leave residual solvents or des-ethylated byproducts. These impurities disrupt the crystalline lattice of the final product, which directly impacts its thermodynamic properties (observed via melting point) and its chromatographic profile[5].

Synthesis A Ethyl 3-methyl-5-nitropicolinate (Starting Material) B Catalytic Reduction (Pd/C, H2, Ethanol) A->B Reagents C Ethyl 5-amino-3-methylpicolinate (Target Intermediate) B->C Main Pathway D Incomplete Reduction (Nitro-Impurity) B->D Side Reaction E Des-ethylation / Side Reactions (Acid Byproducts) B->E Side Reaction

Figure 1: Synthesis pathway of Ethyl 5-amino-3-methylpicolinate and primary impurity branch points.

Comparative Analysis: Melting Point vs. HPLC vs. NMR

While modern pharmaceutical QC heavily relies on chromatographic methods, Melting Point analysis remains a frontline, pharmacopeia-compliant tool for rapid purity estimation[6].

  • Melting Point Analysis: Operates on the principle of freezing point depression. Pure crystalline solids possess highly ordered lattices that require a specific, narrow temperature range to break down. Impurities disrupt this lattice, requiring less energy to melt, thereby depressing and broadening the melting range[5].

  • HPLC: Separates components based on differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. It is highly quantitative and can detect trace impurities down to the picogram level[7].

  • NMR Spectroscopy: Provides atom-specific structural information. While less sensitive to trace impurities than HPLC, it is non-destructive and excels at identifying residual solvents and structural isomers that lack distinct chromophores[7][8].

Table 1: Quantitative Comparison of Validation Techniques
ParameterMelting Point AnalysisHPLC (UV/Vis)1H NMR Spectroscopy
Primary Output Thermodynamic transition range (T1 to T2)Retention time (Rt) & Peak Area %Chemical shifts (δ) & Integration
Sensitivity Low (Requires >1% impurity for shift)Very High (<0.05% detection limit)Moderate (~1-5% detection limit)
Specificity Low (Cannot identify the impurity)High (Separates distinct compounds)Very High (Elucidates exact structure)
Throughput High (5-10 minutes per run)Moderate (15-30 minutes per run)High (5 minutes per scan)
Cost / Complexity Low / MinimalHigh / Requires method developmentVery High / Requires cryogens & expertise

Experimental Protocols: A Self-Validating System

To establish a robust QC gateway, researchers should employ a tiered validation approach. The following protocols detail the step-by-step methodologies for validating Ethyl 5-amino-3-methylpicolinate.

Protocol A: Pharmacopeia-Compliant Melting Point Determination

Causality Check: A rapid heating rate causes thermal lag between the heating block and the sample, leading to artificially high or broad readings. A strict 1°C/min ramp rate ensures thermal equilibrium[6].

  • Sample Preparation: Thoroughly pulverize the dried Ethyl 5-amino-3-methylpicolinate sample using an agate mortar and pestle to ensure uniform heat transfer.

  • Capillary Loading: Tamp the powder into a standard glass capillary tube to a tightly packed depth of 2-3 mm.

  • Calibration: Verify the apparatus against Certified Reference Standards (CRSs) that bracket the expected melting point of the picolinate derivative[6].

  • Execution: Rapidly heat the instrument to 5°C below the expected melting point. Engage a strict temperature ramp of 1°C/min .

  • Data Recording: Record the Onset Point (T1, first drop of liquid) and the Clear Point (T2, completely molten). A pure sample will exhibit a range (T2 - T1) of

    
     1.5°C.
    
Protocol B: HPLC Purity Assessment

Causality Check: Because Ethyl 5-amino-3-methylpicolinate contains a basic amino group, it can interact with residual silanols on the column, causing peak tailing. Using an acidic modifier (0.05% TFA or Formic Acid) protonates the amine and suppresses silanol ionization, ensuring sharp, quantifiable peaks[4].

  • System Setup: Use a Waters Sunfire C18 column (19 × 500 mm, 5 µm) or equivalent[4].

  • Mobile Phase:

    • Phase A: 0.05% Trifluoroacetic acid (TFA) in Water.

    • Phase B: 0.05% TFA in Acetonitrile.

  • Gradient: Run a linear gradient from 10% B to 30% B over 20 minutes to ensure elution of both polar degradants and the main API[9].

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

  • Validation: Calculate purity based on the relative peak area of the main peak against all integrated impurity peaks.

ValidationWorkflow crude Crude Ethyl 5-amino-3-methylpicolinate mp Melting Point Analysis (Rapid QC) crude->mp decision MP Range ≤ 1.5°C? mp->decision recryst Recrystallization (Ethanol/Water) decision->recryst No (Broad/Depressed) hplc HPLC Analysis (Quantitative Purity > 99%) decision->hplc Yes (Sharp) recryst->mp nmr 1H NMR Spectroscopy (Structural Elucidation) hplc->nmr Cross-Validation release Batch Release nmr->release

Figure 2: Orthogonal validation workflow combining MP, HPLC, and NMR for batch release.

Experimental Data Comparison

To illustrate the complementary nature of these techniques, below is a representative data set comparing a crude batch of Ethyl 5-amino-3-methylpicolinate against a recrystallized (purified) batch.

Table 2: Comparative Validation Data (Crude vs. Purified)
Analytical MethodCrude Batch (Post-Synthesis)Purified Batch (Post-Recrystallization)Interpretation
Melting Point 138.2°C – 142.5°C (Δ 4.3°C)144.1°C – 145.0°C (Δ 0.9°C)Broad range in crude indicates significant lattice disruption. Sharp range in purified confirms high homogeneity[5].
HPLC (UV 254nm) Main Peak: 92.4%Impurity Rt 4.2m: 6.1%Main Peak: 99.6%Impurity Rt 4.2m: 0.1%HPLC quantifies the exact percentage of the impurity removed during recrystallization[8].
1H NMR (DMSO-d6) Extra multiplet at δ 7.8 ppm;Ethanol triplet at δ 1.05 ppmClean signals:δ 1.02 (t, 3H), 1.53-1.63 (m, 2H)...NMR identifies the 6.1% impurity as unreacted nitro-precursor and detects residual ethanol solvent[9][10].

Conclusion & Best Practices

Relying on a single analytical technique for the validation of Ethyl 5-amino-3-methylpicolinate exposes drug development workflows to unnecessary risk.

While HPLC is the gold standard for quantitative purity and NMR is unparalleled for structural elucidation[7], Melting Point analysis remains an indispensable, highly efficient first-line gatekeeper. By implementing a strict 1°C/min ramp rate according to pharmacopeial guidelines[6], chemists can immediately detect batch failures on the benchtop before expending expensive instrument time on chromatography. For ultimate scientific integrity, these three methods should be used as a self-validating, orthogonal system.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 5-amino-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling Ethyl 5-amino-3-methylpicolinate, a thorough risk assessment is paramount. The primary hazards associated with this and similar compounds include:

  • Acute Toxicity: Harmful if swallowed or absorbed through the skin.[2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Mandatory Personal Protective Equipment (PPE):

To mitigate these risks, the following PPE must be worn at all times when handling Ethyl 5-amino-3-methylpicolinate:

PPE CategorySpecification
Hand Protection Permeation-resistant gloves (e.g., nitrile or neoprene).
Eye Protection Chemical safety goggles and/or a face shield.
Skin and Body A lab coat, long pants, and closed-toe shoes are required. For larger quantities, consider a chemical-resistant apron.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.[6] A respirator may be necessary for spills or if airborne exposure is possible.[7]
II. Waste Segregation and Containerization: A Critical First Step

Proper segregation of chemical waste is fundamental to safe disposal and prevents potentially hazardous reactions.[8]

Step-by-Step Segregation and Storage Protocol:

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated container for Ethyl 5-amino-3-methylpicolinate waste. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "Ethyl 5-amino-3-methylpicolinate," and the associated hazard pictograms (e.g., harmful/irritant).

  • Incompatible Materials: Store the waste container away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[1][9] A chemical compatibility chart should be consulted to prevent accidental reactions.[10]

  • Storage Location: Keep the sealed waste container in a cool, dry, and well-ventilated secondary containment bin away from heat and direct sunlight.[6][8]

III. Disposal Procedures: A Step-by-Step Workflow

Disposal of Ethyl 5-amino-3-methylpicolinate must be conducted in strict accordance with local, state, and federal regulations.[11][12] Never dispose of this chemical down the drain or in regular trash, as it can harm aquatic life and contaminate the environment.[4][8]

Recommended Disposal Workflow:

  • Consult a Licensed Professional: The primary and recommended method of disposal is to contact a licensed hazardous waste disposal company.[8][13] These companies are equipped to handle and dispose of chemical waste safely and in compliance with all regulations.

  • Incineration: For larger quantities, the most common disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[11][13] This should only be performed by a licensed facility. If the material is a solid, it may be dissolved in a combustible solvent before incineration.[13]

  • Documentation: Maintain detailed records of the waste disposal, including the quantity, date, and method of disposal, as required by regulations.[8]

Disposal Decision-Making Flowchart:

DisposalWorkflow Start Waste Generated: Ethyl 5-amino-3-methylpicolinate Segregate Segregate into a Dedicated & Labeled Hazardous Waste Container Start->Segregate Store Store Safely in Secondary Containment Segregate->Store Contact Contact Licensed Hazardous Waste Disposal Company Store->Contact Transport Arrange for Professional Pickup and Transport Contact->Transport Incinerate Final Disposal: High-Temperature Incineration Transport->Incinerate Document Document All Disposal Activities Incinerate->Document

Caption: Decision workflow for the proper disposal of Ethyl 5-amino-3-methylpicolinate.

IV. Managing Spills of Ethyl 5-amino-3-methylpicolinate

Accidental spills must be handled promptly and safely.

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure proper ventilation.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE as described in Section I.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[13] For solid spills, carefully sweep or shovel the material into a suitable container, avoiding dust generation.[11]

  • Collect and Dispose: Place the absorbed or collected material into a labeled hazardous waste container for disposal.[11][13]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

By adhering to these detailed procedures, you can ensure the safe handling and disposal of Ethyl 5-amino-3-methylpicolinate, fostering a secure laboratory environment and upholding your commitment to environmental stewardship.

References

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  • Induchem. What are the Health and Safety Guidelines for Using Amines?.
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  • Cole-Parmer.
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  • U.S. Environmental Protection Agency. (2026, January 22). Management of Hazardous Waste Pharmaceuticals.
  • eCFR. (2023, August 9).
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary.
  • National Institutes of Health. Chemical Safety Guide, 6th Ed..
  • U.S. Environmental Protection Agency. Hazardous Waste Listings.

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Navigating the Safe Handling of Ethyl 5-amino-3-methylpicolinate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation: This guide provides essential safety protocols for laboratory personnel handling Ethyl 5-amino-3-methylpicolinate. Given the compound's structural features—an aromatic amine, an ester, and a pyridine derivative—a cautious approach to personal protective equipment (PPE) and waste disposal is paramount to ensure the safety of researchers and the integrity of the laboratory environment. This document outlines the potential hazards, the necessary protective measures, and the step-by-step procedures for safe handling and disposal.

Hazard Assessment: Understanding the Risks

Personal Protective Equipment (PPE) Protocol: Your First Line of Defense

A comprehensive PPE strategy is mandatory when working with Ethyl 5-amino-3-methylpicolinate. The following equipment must be worn to create a sufficient barrier against potential exposure. The selection of appropriate PPE is a critical step in risk mitigation and is a requirement under OSHA's Personal Protective Equipment standard (29 CFR 1910.132).[3][4]

Eye and Face Protection
  • Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are the minimum requirement.

  • Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes of liquids or fine powders. Chemical splash goggles are essential for handling any toxic or corrosive liquids.[5]

  • Enhanced Protection: When there is a higher risk of splashing, such as during transfers of larger volumes or when heating the substance, a face shield should be worn in addition to chemical splash goggles.

Hand Protection: A Critical Barrier

The selection of appropriate gloves is crucial, as no single glove material protects against all chemicals. Given that Ethyl 5-amino-3-methylpicolinate contains aromatic amine, ester, and pyridine functionalities, a multi-layered approach to glove selection is recommended.

  • Primary Recommendation: Butyl rubber gloves are recommended for their high resistance to esters and ketones.[6]

  • Alternative: Neoprene gloves offer good resistance to a broad range of chemicals, including acids, bases, and oils.[2]

  • Double Gloving: For enhanced protection, consider wearing a pair of nitrile gloves underneath a pair of butyl rubber or neoprene gloves. This provides a secondary barrier and can offer protection against a wider range of potential contaminants.

  • Important Considerations:

    • Always inspect gloves for any signs of degradation or punctures before use.

    • Change gloves immediately if you suspect contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[7]

    • Consult the glove manufacturer's chemical resistance chart for specific breakthrough times if available.

Body Protection
  • Requirement: A flame-resistant lab coat, fully buttoned, is required at all times in the laboratory.

  • Rationale: The lab coat protects your skin and personal clothing from spills and contamination.

  • Enhanced Protection: For procedures with a higher risk of significant splashes, a chemically resistant apron worn over the lab coat is recommended.

Respiratory Protection
  • Standard Procedure: All work with Ethyl 5-amino-3-methylpicolinate should be conducted within a certified chemical fume hood to minimize the inhalation of any dust or vapors.[8]

  • When a Respirator is Necessary: In the rare event that work must be performed outside of a fume hood where there is a potential for aerosolization, a NIOSH-approved respirator with organic vapor cartridges is required. The use of respirators must be in accordance with a comprehensive respiratory protection program that meets OSHA requirements (29 CFR 1910.134).[3]

Summary of Recommended Personal Protective Equipment

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions Chemical Splash GogglesDouble-gloving: Nitrile (inner), Butyl Rubber or Neoprene (outer)Flame-resistant Lab CoatCertified Chemical Fume Hood
Chemical Synthesis and Reactions Chemical Splash Goggles and Face ShieldDouble-gloving: Nitrile (inner), Butyl Rubber or Neoprene (outer)Flame-resistant Lab Coat and Chemical-resistant ApronCertified Chemical Fume Hood
Handling Waste Chemical Splash GogglesDouble-gloving: Nitrile (inner), Butyl Rubber or Neoprene (outer)Flame-resistant Lab CoatCertified Chemical Fume Hood

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling Ethyl 5-amino-3-methylpicolinate is essential to maintain a safe laboratory environment.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Operation & Cleanup prep1 Conduct Pre-work Hazard Assessment prep2 Ensure Fume Hood is Certified and Functional prep1->prep2 prep3 Don Appropriate PPE (See Table) prep2->prep3 handle1 Weigh and Transfer Solid Inside Fume Hood prep3->handle1 handle2 Prepare Solution Inside Fume Hood handle1->handle2 handle3 Conduct Experiment Inside Fume Hood handle2->handle3 clean1 Decontaminate Glassware and Surfaces handle3->clean1 clean2 Segregate and Label Hazardous Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 caption Figure 1: Safe Handling Workflow for Ethyl 5-amino-3-methylpicolinate

Figure 1: Safe Handling Workflow for Ethyl 5-amino-3-methylpicolinate
  • Preparation: Before beginning any work, conduct a thorough hazard assessment for the specific procedure.[4] Ensure the chemical fume hood is functioning correctly and don all required PPE as outlined in the table above.

  • Handling: All manipulations of Ethyl 5-amino-3-methylpicolinate, including weighing, transferring, and preparing solutions, must be performed within a certified chemical fume hood.[2]

  • Post-Operation and Cleanup: After the procedure is complete, decontaminate all surfaces and equipment. Carefully segregate all waste materials as described in the disposal plan below. Remove PPE in the correct order to avoid cross-contamination, and always wash your hands thoroughly with soap and water as the final step.[7]

Disposal Plan: Responsible Waste Management

The proper disposal of hazardous chemical waste is a critical component of laboratory safety and environmental responsibility.[9] Ethyl 5-amino-3-methylpicolinate and any materials contaminated with it must be treated as hazardous waste.

Disposal_Workflow cluster_collection Waste Collection cluster_labeling Labeling and Storage cluster_disposal Final Disposal coll1 Use Designated, Leak-proof and Compatible Container coll2 Segregate from Incompatible Waste Streams coll1->coll2 label1 Label Container: 'Hazardous Waste', Full Chemical Name, Associated Hazards coll2->label1 store1 Store in a Cool, Dry, Well-ventilated Area label1->store1 disp1 Contact Institutional EHS for Pickup store1->disp1 disp2 Maintain Disposal Records disp1->disp2 caption Figure 2: Disposal Workflow for Ethyl 5-amino-3-methylpicolinate

Figure 2: Disposal Workflow for Ethyl 5-amino-3-methylpicolinate
  • Waste Segregation: Collect all waste containing Ethyl 5-amino-3-methylpicolinate, including contaminated consumables like gloves and paper towels, in a designated hazardous waste container. Do not mix this waste with other waste streams, especially strong oxidizing agents or acids.[10]

  • Container and Labeling: The waste container must be chemically compatible, in good condition, and have a secure, tight-fitting lid. Label the container clearly with "Hazardous Waste," the full chemical name "Ethyl 5-amino-3-methylpicolinate," and any known hazards (e.g., "Toxic," "Irritant").[9]

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Never pour chemical waste down the drain.[11]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle Ethyl 5-amino-3-methylpicolinate, ensuring both personal safety and the protection of the laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.